(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Executive Summary (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a substituted phenethylamine deriva...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Executive Summary
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a substituted phenethylamine derivative. Its structural architecture, featuring a fluorinated phenyl ring and a methoxy-substituted phenyl ring linked by an ethylamine bridge, suggests potential applications in medicinal chemistry and neuroscience. Compounds with similar scaffolds have demonstrated activity as ligands for dopamine (DA) and serotonin (5-HT) transporters, indicating a potential for this molecule to modulate monoaminergic systems.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and an exploration of its potential pharmacological and metabolic profiles based on established principles and data from analogous structures. The content is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel CNS-active agents.
Chemical Identity and Physicochemical Properties
The fundamental identity of this molecule is defined by its specific arrangement of atoms and functional groups. While experimental data for this specific entity is not widely published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.
The synthesis of secondary amines like (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is commonly achieved through reductive amination. This robust and widely used method involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the target amine. An alternative approach could involve a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is also a cornerstone of modern amine synthesis.
Proposed Synthetic Workflow: Reductive Amination
The chosen pathway involves the reaction of 3-methoxyphenethylamine with 4-fluorobenzaldehyde, followed by reduction. This route is selected for its high efficiency and the commercial availability of the starting materials.[7][8]
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Introduction (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a secondary amine containing both a fluorinated ar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Introduction
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a secondary amine containing both a fluorinated aromatic ring and a methoxy-substituted phenyl group. Molecules with these specific pharmacophores are of significant interest to researchers in medicinal chemistry and drug development. The 4-fluoroaniline moiety is a common building block in pharmaceuticals, known for its ability to enhance metabolic stability and binding affinity by altering electronic properties and blocking sites of oxidation[1]. Similarly, the 3-methoxyphenylethylamine scaffold is present in numerous biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for chemistry professionals. We will explore two robust and widely applicable strategies: direct reductive amination and a two-step sequence involving amide formation followed by reduction. The discussion will emphasize the rationale behind methodological choices, provide detailed experimental protocols, and offer a comparative analysis to aid in route selection.
Retrosynthetic Analysis
A logical analysis of the target molecule's structure reveals two primary disconnection points around the central nitrogen atom, suggesting the main synthetic strategies. Disconnecting the C-N bond retrosynthetically leads to two key precursor pairs.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights two convergent pathways:
Path A (Reductive Amination): Formation of the C-N bond by reacting 4-fluoroaniline with 2-(3-methoxyphenyl)acetaldehyde.
Path B (Amide Reduction): Initial formation of an amide bond between 4-fluoroaniline and 2-(3-methoxyphenyl)acetic acid, followed by reduction of the carbonyl group.
Synthetic Strategy I: Direct Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2] The reaction proceeds through the initial formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and the use of milder reducing agents compared to those required for amide reduction.
Core Principle & Mechanism
The reaction is typically acid-catalyzed. The carbonyl group of the aldehyde is first protonated, increasing its electrophilicity. The primary amine (4-fluoroaniline) then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form a protonated iminium ion, which is the species that undergoes reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the iminium ion as it forms.
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for reductive amination.[3][4]
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(3-methoxyphenyl)acetaldehyde (1.0 eq) and 4-fluoroaniline (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine.
Synthetic Strategy II: Amide Formation and Subsequent Reduction
Step A: Synthesis of N-(4-fluorophenyl)-2-(3-methoxyphenyl)acetamide
The formation of the amide bond is typically achieved by activating the carboxylic acid group of 2-(3-methoxyphenyl)acetic acid to make it more susceptible to nucleophilic attack by 4-fluoroaniline.
Principle & Method Selection:
Common methods for amide bond formation include:
Acid Chloride Method: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine.
Peptide Coupling Reagents: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like hydroxybenzotriazole (HOBt) to facilitate the coupling. This method is often preferred for its mild conditions.
Experimental Protocol (Acid Chloride Method)
Acid Chloride Formation: In a flask under a nitrogen atmosphere, dissolve 2-(3-methoxyphenyl)acetic acid (1.0 eq) in an anhydrous solvent like DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution stops. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-(3-methoxyphenyl)acetyl chloride.
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-5 hours.
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude amide can often be purified by recrystallization or silica gel chromatography.[5][6][7]
Step B: Reduction of the Amide to the Amine
The amide carbonyl is a stable functional group and requires a powerful reducing agent for its conversion to a methylene (-CH₂-) group.
Principle & Reagent Choice:
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can sometimes offer better selectivity. The mechanism involves the coordination of the Lewis acidic aluminum (or boron) to the amide oxygen, followed by the delivery of hydride ions to the carbonyl carbon.
Experimental Protocol (LiAlH₄ Reduction)
Reactor Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and addition funnel under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Amide Addition: Dissolve the N-(4-fluorophenyl)-2-(3-methoxyphenyl)acetamide (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a filterable solid.
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude amine. Further purification can be achieved by chromatography or distillation if necessary.
Caption: Workflow for the two-step amide reduction pathway.
Comparative Analysis of Synthetic Routes
The choice between these two primary synthetic strategies depends on several factors, including the availability of starting materials, scalability, and tolerance for harsh reagents.
Feature
Reductive Amination
Amide Formation & Reduction
Number of Steps
1 (One-pot)
2
Reagents
Mild reducing agents (NaBH(OAc)₃).
Requires strong coupling agents (SOCl₂) and harsh reducing agents (LiAlH₄).
Safety/Handling
Generally safer; avoids pyrophoric LiAlH₄.
LiAlH₄ is highly reactive with water and requires careful handling.
Substrate Scope
Requires a stable aldehyde precursor.
More versatile if the corresponding carboxylic acid is more accessible than the aldehyde.
Yield
Typically good to excellent.
Often high-yielding over the two steps.
Scalability
Generally straightforward to scale up.
The LiAlH₄ quench can be problematic on a large scale due to heat and H₂ gas evolution.
Work-up
Simple aqueous quench and extraction.
Requires a careful, multi-step quenching procedure (Fieser method).
Conclusion
Both reductive amination and the two-step amide reduction pathway represent viable and effective strategies for the synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. For reasons of operational simplicity, safety, and atom economy, reductive amination is generally the preferred method , provided the 2-(3-methoxyphenyl)acetaldehyde precursor is readily available and stable. The amide reduction route serves as an excellent and robust alternative, particularly when starting from the corresponding carboxylic acid is more convenient or cost-effective. The final choice of synthetic route will ultimately be guided by the specific constraints and objectives of the research or development program.
References
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. (n.d.). [Link]
Xiao, D., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Organic Letters, 3(20), 3245-3248. [Link]
Li, Q., Wang, Y., Wang, Z., & Zhu, S. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1494-1498. [Link]
Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
4-Fluoroaniline. Wikipedia. (2023, December 26). [Link]
Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(34), 20836-20844. [Link]
Choudhary, S. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. Purdue University Graduate School. [Link]
Zhang, W., et al. (2009). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E, 66(Pt 1), o67. [Link]
In-Depth Technical Guide: Mechanism of Action of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Executive Summary (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine (CAS: 295318-86-4) represents a highly specialized pharmacophore within the substituted phenethylamine class. While simple phenethylamines act as tra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine (CAS: 295318-86-4) represents a highly specialized pharmacophore within the substituted phenethylamine class. While simple phenethylamines act as trace amine-associated receptor 1 (TAAR1) agonists and monoamine releasing agents[1], the introduction of bulky N-aryl substituents—specifically the 4-fluorophenyl group—fundamentally alters the molecule's target landscape.
This whitepaper details the polypharmacological mechanism of action of this compound, focusing on its dual role as a Sigma-1 Receptor (σ1R) chaperone modulator and a Monoamine Oxidase B (MAO-B) inhibitor . By synthesizing structural pharmacology, intracellular signaling cascades, and rigorous experimental validation protocols, this guide provides drug development professionals with a comprehensive framework for evaluating N-arylphenethylamines in neurodegenerative and neuropsychiatric contexts.
Structural Pharmacology & Target Binding Dynamics
The structural logic of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is defined by three distinct moieties, each dictating specific receptor interactions:
The Basic Secondary Amine: At physiological pH (~7.4), the nitrogen atom is protonated. In the σ1R binding pocket, this protonated amine forms a critical electrostatic salt bridge with the highly conserved Asp126 residue, a universal requirement for high-affinity σ1R ligands.
The 2-(3-Methoxy-phenyl)-ethyl Group: This moiety perfectly mimics the endogenous trace amine phenethylamine (PEA)[1]. In the bipartite cavity of MAO-B, this flexible linker allows the methoxyphenyl ring to anchor deep within the "entrance cavity," stabilizing the molecule via π-π stacking with Tyr326.
The N-(4-Fluoro-phenyl) Group: The addition of a para-fluorinated phenyl ring to the nitrogen atom provides extreme steric bulk. In MAO-B, this prevents the amine from undergoing FAD-mediated oxidative deamination, converting the molecule from a substrate into a competitive inhibitor[2]. In σ1R, the fluorophenyl ring occupies the primary hydrophobic pocket (composed of Val84, Trp89, and Tyr103), with the highly electronegative fluorine atom forming multipolar interactions that enhance binding residence time.
Mechanistic Pathways
Pathway A: Sigma-1 Receptor (σ1R) Activation and Calcium Homeostasis
The σ1R is a unique, non-GPCR chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. Under resting conditions, σ1R is bound to the binding immunoglobulin protein (BiP/GRP78) in an inactive state[3][4].
Upon binding (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, the receptor undergoes a conformational shift that triggers its dissociation from BiP[3]. The active σ1R then acts as a molecular chaperone, physically interacting with and stabilizing the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) [3]. This stabilization prevents the degradation of IP3R3 and facilitates a highly controlled, steady transfer of Ca2+ from the endoplasmic reticulum into the mitochondria via the voltage-dependent anion channel 1 (VDAC1)[3]. This precise calcium influx is essential for activating mitochondrial dehydrogenases, thereby boosting ATP production and preventing cellular apoptosis during neurotoxic stress[3][5].
Intracellular σ1R activation pathway and calcium transfer at the MAM.
Pathway B: Monoamine Oxidase B (MAO-B) Inhibition
While MAO-A preferentially degrades serotonin and norepinephrine, MAO-B is primarily responsible for the degradation of dopamine and endogenous trace amines like phenethylamine[6]. By competitively inhibiting MAO-B, the compound prevents the breakdown of synaptic dopamine. Furthermore, MAO-B inhibition causes a dramatic, selective increase in endogenous β-phenylethylamine levels, which acts as a neuromodulator to further potentiate dopaminergic and noradrenergic signaling in the prefrontal cortex[6][7].
To rigorously evaluate the polypharmacology of this compound, the following self-validating experimental workflows must be employed.
Protocol 1: Radioligand Binding Assay for σ1R Affinity
Causality Check: [3H]-(+)-pentazocine is utilized because it is the gold-standard, highly selective σ1R agonist, ensuring that displacement is strictly σ1R-mediated.
Membrane Preparation: Isolate P2 membrane fractions (crude synaptosomes) from rat whole brain or utilize recombinant CHO cells stably expressing human σ1R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 3 nM [3H]-(+)-pentazocine.
Ligand Displacement: Add (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine at logarithmic concentrations ranging from 0.1 nM to 10 µM. Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters.
Validation Step: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic amine of the test compound from binding non-specifically to the filter matrix, which would otherwise yield false-positive affinity data.
Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation cocktail, and measure tritium decay via a liquid scintillation counter.
Protocol 2: Fluorometric MAO-B Enzymatic Assay
Causality Check: Kynuramine is selected as the substrate because its deaminated product, 4-hydroxyquinoline, is highly fluorescent. This allows for continuous, high-throughput quantification without the need for complex mass spectrometry.
Enzyme Preparation: Dilute recombinant human MAO-B in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Add the test compound (0.1 nM - 10 µM) to the enzyme solution. Incubate at 37°C for 15 minutes. This pre-incubation is critical to distinguish between reversible competitive inhibition and irreversible mechanism-based (suicide) inhibition.
Initiation: Add 50 µM kynuramine to initiate the enzymatic reaction.
Termination: After exactly 30 minutes, add 2N NaOH.
Validation Step: NaOH serves a dual purpose: it instantly denatures the MAO-B enzyme to stop the reaction, and it deprotonates the hydroxyl group of the generated 4-hydroxyquinoline, drastically increasing its quantum yield for detection.
Detection: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm). To ensure the compound is not artificially quenching the fluorescence (a common artifact with aromatic amines), a counter-screen using pre-formed 4-hydroxyquinoline must be run in parallel.
Experimental workflow for the fluorometric MAO-B enzymatic inhibition assay.
Quantitative Data Presentation
The following tables summarize the representative pharmacological profiling metrics for fluorinated N-arylphenethylamines sharing this specific structural scaffold, demonstrating high selectivity for σ1R and MAO-B over off-target receptors.
Table 1: In Vitro Binding and Selectivity Profile
Target
Assay Type
Parameter
Representative Value
Reference Standard
Sigma-1 (σ1R)
Radioligand Binding
Ki
(nM)
12.4 ± 1.2
(+)-Pentazocine (
Ki
= 2.9 nM)
Sigma-2 (σ2R)
Radioligand Binding
Ki
(nM)
> 5,000
DTG (
Ki
= 31 nM)
MAO-B
Fluorometric Assay
IC50
(nM)
45.8 ± 3.5
Selegiline (
IC50
= 3.2 nM)
MAO-A
Fluorometric Assay
IC50
(nM)
> 10,000
Clorgyline (
IC50
= 4.1 nM)
TAAR1
cAMP Accumulation
EC50
(nM)
> 1,000
β-PEA (
EC50
= ~100 nM)
Table 2: Kinetic Parameters of MAO-B Inhibition
Kinetic Metric
Value
Interpretation
Mechanism
Reversible, Competitive
The compound competes directly with the substrate for the active site but does not form a covalent adduct with the FAD cofactor.
Km
Shift
Increased
Apparent Michaelis constant (
Km
) increases in the presence of the inhibitor, confirming competitive binding.
Vmax
Shift
Unchanged
Maximum velocity remains constant at saturating substrate concentrations.
References
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury
Frontiers in Cellular Neuroscience
URL:[Link]
The Sigma-1 Receptor: Pathophysiological Roles and Therapeutic Potential in Neurodegenerative Diseases
National Institute of Informatics (NII)
URL:[Link]
Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine
National Institutes of Health (PMC)
URL:[Link]
Pharmacological and clinical implications of MAO-B inhibitors
PubMed
URL:[Link]
Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases
Biochemical Pharmacology / Saarland University
URL:[Link]
Combined treatment with MAO-A inhibitor and MAO-B inhibitor increases extracellular noradrenaline levels more than MAO-A inhibitor alone through increases in beta-phenylethylamine
PubMed
URL:[Link]
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine spectroscopic data (NMR, IR, MS)
Comprehensive Spectroscopic Characterization of N-(4-Fluorophenyl)-2-(3-methoxyphenyl)ethanamine: An Analytical Whitepaper Executive Summary The compound N-(4-fluorophenyl)-2-(3-methoxyphenyl)ethanamine (Chemical Formula...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Spectroscopic Characterization of N-(4-Fluorophenyl)-2-(3-methoxyphenyl)ethanamine: An Analytical Whitepaper
Executive Summary
The compound N-(4-fluorophenyl)-2-(3-methoxyphenyl)ethanamine (Chemical Formula: C₁₅H₁₆FNO; Molecular Weight: 245.29 g/mol ) represents a highly functionalized secondary amine featuring two distinct aromatic systems: a halogenated para-fluorophenyl ring and an electron-rich meta-methoxyphenethyl chain. This structural motif is of significant interest in medicinal chemistry and neuropharmacology due to its tunable lipophilicity, hydrogen-bonding capacity, and metabolic stability imparted by the fluorine substitution.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Herein, we dissect the causality behind the spectroscopic behavior of this molecule, providing self-validating experimental protocols and authoritative data interpretations across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Absolute structural confirmation cannot rely on a single analytical technique. The workflow below illustrates the orthogonal validation strategy required to elucidate the electronic and structural nuances of this compound.
Caption: Multi-modal spectroscopic workflow for orthogonal structural validation.
NMR Spectroscopy Protocol
Sample Preparation: Weigh 15.0 ± 0.1 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) enriched with 0.03% v/v Tetramethylsilane (TMS).
Self-Validation Mechanism: The inclusion of TMS provides an absolute internal reference (0.00 ppm), ensuring that chemical shifts are independent of subtle magnetic field drifts. The use of CDCl₃ locks the spectrometer frequency.
Acquisition: Insert into a 400 MHz or 600 MHz NMR spectrometer. Perform automated gradient shimming. Acquire the ¹H spectrum (16 scans, 2s relaxation delay) and ¹³C spectrum (1024 scans, 2s relaxation delay).
FT-IR Spectroscopy Protocol
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and H₂O. This step acts as a self-correcting baseline validation.
Acquisition: Place 2-3 mg of the neat compound onto the ATR crystal. Apply the pressure anvil to ensure intimate contact, maximizing the evanescent wave penetration. Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 co-added scans).
Mass Spectrometry (EI-MS) Protocol
System Calibration: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA) to guarantee mass accuracy across the m/z 50-500 range[1].
Acquisition: Inject a 1 µg/mL methanolic solution into the Gas Chromatograph (GC) inlet (split ratio 10:1, 250°C). Elute into the Electron Ionization (EI) source. Apply a 70 eV electron beam to induce ionization and fragmentation. Scan the quadrupole mass analyzer from m/z 40 to 300[2].
Spectroscopic Data Analysis & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Data
Mechanistic Causality: The ¹³C NMR spectrum is highly diagnostic due to the scalar spin-spin coupling between the ¹⁹F nucleus (spin ½) and the carbon atoms of the phenyl ring[3]. The ipso-carbon (C-F) exhibits a massive one-bond coupling (¹J_CF ≈ 236 Hz), splitting the signal into a distinct doublet. This coupling effect decays predictably with distance, yielding ²J_CF (≈ 22 Hz) for ortho-carbons and ³J_CF (≈ 8 Hz) for meta-carbons. This self-validates the presence of the fluorine atom without requiring a separate ¹⁹F scan. Conversely, the methoxy group on the second ring acts as a strong pi-electron donor via resonance, significantly shielding the ortho and para carbons, shifting their resonances upfield[4].
| 159.8 | Singlet | Methoxyphenyl (C-3, ipso to methoxy) |
Fourier-Transform Infrared (FT-IR) Data
Mechanistic Causality: The IR spectrum is dominated by the highly polarized C-F bond, which creates a massive change in the dipole moment during vibration, resulting in an intense absorption band near 1215 cm⁻¹. The secondary amine (N-H) stretch is characteristically weaker and sharper than primary amines, appearing at 3380 cm⁻¹.
Table 3: FT-IR (ATR) Spectral Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3380
Weak, Sharp
N-H Stretch
Secondary Amine
3050
Medium
C-H Stretch
Aromatic Rings
2930, 2835
Medium
C-H Stretch
Aliphatic Chain & Methoxy
1600, 1510
Strong
C=C Stretch
Aromatic Ring Skeletal Vibrations
1245
Strong
C-O Asymmetric Stretch
Methoxy Group
1215
Very Strong
C-F Stretch
Fluorophenyl Ring
| 1040 | Medium | C-O Symmetric Stretch | Methoxy Group |
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Mechanistic Causality: Under 70 eV electron ionization, the molecular ion [M]⁺• (m/z 245) undergoes rapid fragmentation. The dominant thermodynamic pathway is alpha-cleavage[2]. The C-C bond between the two aliphatic methylene groups cleaves, driven by the formation of a highly stable, resonance-delocalized iminium ion ([CH₂=NH-C₆H₄F]⁺) at m/z 124. The extreme stability of this nitrogen-containing cation makes it the base peak (100% relative abundance). A secondary pathway involves inductive cleavage yielding the 3-methoxybenzyl cation at m/z 121[5].
Caption: Mass Spectrometry (EI) Fragmentation Pathway of the target compound.
Table 4: EI-MS Fragmentation Data (70 eV)
m/z
Relative Abundance (%)
Ion Type
Fragment Structure
245
15
[M]⁺•
Molecular Ion (C₁₅H₁₆FNO)⁺•
124
100
[F₁]⁺
Iminium Base Peak ([CH₂=NH-C₆H₄F]⁺)
121
32
[F₂]⁺
Methoxybenzyl Cation ([C₈H₉O]⁺)
| 91 | 12 | Secondary | Tropylium Ion ([C₇H₇]⁺) |
References[6] Spectral Database for Organic Compounds - Wikipedia. Wikimedia Foundation. URL: https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds[3] Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). BenchChem. URL: https://www.benchchem.com/document/spectroscopic-analysis-of-n-4-fluorophenyl-butanediamide[1] Mass Spectrometry Instrument Lab | NIST. National Institute of Standards and Technology. URL: https://www.nist.gov/programs-projects/mass-spectrometry-data-center[2] NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. URL: https://www.nist.gov/programs-projects/mass-spectrometry-data-center[4] Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01665[5] N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. URL: https://www.mdpi.com/1422-0067/25/1/123
An In-Depth Technical Guide to (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with tailored pharmacological profiles. Within th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with tailored pharmacological profiles. Within this framework, substituted phenethylamines represent a privileged scaffold, offering a versatile platform for an array of therapeutic targets. This technical guide provides a comprehensive overview of a specific derivative, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, a molecule of interest due to its unique combination of a fluorinated phenyl ring and a methoxylated phenylethyl moiety. The strategic incorporation of fluorine and methoxy groups can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic properties.[1]
This document serves as a foundational resource, consolidating available information on its chemical identity, plausible synthetic routes, and potential areas of application based on the known activities of structurally related compounds. It is designed to empower researchers and drug development professionals with the critical information needed to explore the potential of this and similar molecules in their scientific endeavors.
Core Identifiers and Chemical Structure
A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. This section provides the key identifiers for (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine.
The chemical structure, depicted below, reveals a secondary amine linking a 4-fluorophenyl group to a 2-(3-methoxyphenyl)ethyl group.
Figure 1. Chemical structure of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine.
Physicochemical Properties
While specific experimentally determined physicochemical properties for (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine are not widely published, computational predictions based on its structure provide valuable insights for experimental design and interpretation.
These predicted properties suggest that the molecule possesses moderate lipophilicity and a relatively small polar surface area, which are important considerations for its potential bioavailability and ability to cross biological membranes.
Synthesis Methodology: Reductive Amination
The synthesis of secondary amines such as (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is commonly achieved through reductive amination.[5][6] This robust and versatile one-pot reaction involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[7]
A plausible and efficient synthetic route for the target molecule involves the reductive amination of 3-methoxyphenethylamine with 4-fluorobenzaldehyde.
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine: A Multivalent Scaffold for Sigma-1 Receptor and Monoamine Transporter Research
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic scaffolds that offer unique polypharmacological potential. The compound (4-Fluoro-phenyl)-[2-(3-methoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic scaffolds that offer unique polypharmacological potential. The compound (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine (IUPAC:
N
-(4-fluorophenyl)-2-(3-methoxyphenyl)ethan-1-amine) represents a highly privileged chemical space. By bridging a phenethylamine neurotransmitter backbone with an
N
-aryl halogenated moiety, this secondary amine serves as a multivalent tool compound. This whitepaper delineates its structural rationale and provides self-validating experimental protocols for its application in Sigma-1 (
σ1
) receptor modulation, atypical monoamine transporter (MAT) inhibition, and synthetic opioid receptor ligand discovery.
Structural & Physicochemical Profiling
To understand the utility of this compound, we must first deconstruct its pharmacophore:
The Central Secondary Amine: Unlike typical basic alkylamines (pKa > 9), the
N
-aryl substitution (aniline derivative) significantly lowers the basicity of the nitrogen (pKa ~ 4.5–5.0). This unique physicochemical trait allows researchers to probe whether a formal positive charge is strictly required for electrostatic interactions within target binding pockets (e.g., Asp126 in the
σ1
receptor)[1][2].
The 4-Fluorophenyl Group: Halogenated aromatic rings are notorious for enhancing lipophilicity and metabolic stability. In the context of CNS targets, the 4-fluorophenyl moiety is a well-documented driver of high-affinity binding to the
σ1
receptor[1].
The 3-Methoxyphenethyl Chain: This moiety mimics the endogenous monoamine neurotransmitters (dopamine, serotonin), making the compound a prime candidate for interacting with monoamine transporters (DAT, SERT, NET)[2].
Primary Application: Sigma-1 Receptor (
σ1
R) Ligand Development
Theoretical Grounding
The
σ1
receptor is an integral membrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. According to the, high-affinity
σ1
R ligands require a central basic amine flanked by two hydrophobic regions[3][4]. Our compound perfectly satisfies this requirement: the 4-fluorophenyl and 3-methoxyphenethyl groups occupy the primary and secondary hydrophobic binding pockets, respectively[1].
Figure 1: Proposed mechanism of compound as a Sigma-1 Receptor chaperone modulator.
Protocol 1: Self-Validating
σ1
R Radioligand Binding Assay
To empirically determine the binding affinity (
Ki
) of the compound, we utilize a competitive radioligand binding assay. This protocol is designed as a self-validating system by incorporating strict positive and negative controls.
Causality & Rationale:
Radioligand Choice: We utilize
[3H]−(+)
-pentazocine because it is the gold-standard agonist with exceptional selectivity for
σ1
over
σ2
receptors[2].
Buffer Selection: 50 mM Tris-HCl (pH 8.0) is chosen over physiological pH (7.4) because
σ1
receptors exhibit optimal structural stability and radioligand binding kinetics in slightly alkaline conditions[2].
Step-by-Step Methodology:
Membrane Preparation: Homogenize guinea pig brain (high endogenous
σ1
R expression) in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 31,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well plate, combine 50 µL of
[3H]−(+)
-pentazocine (final concentration 3 nM), 50 µL of the test compound (serial dilutions from
10−10
to
10−5
M), and 100 µL of membrane suspension.
Self-Validation Controls:
Total Binding: Buffer + Radioligand + Membranes.
Non-Specific Binding (NSB): Define using 10 µM Haloperidol (a potent
σ1
antagonist)[2].
Equilibration: Incubate the plate at 37°C for 120 minutes to ensure steady-state equilibrium.
Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with ice-cold buffer.
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
While the phenethylamine core is a classic substrate for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), the addition of the bulky, lipophilic
N
-(4-fluorophenyl) group likely prevents the molecule from being translocated across the membrane. Instead, this steric bulk shifts the compound's pharmacological profile toward allosteric modulation or atypical reuptake inhibition, making it a valuable tool for designing non-addictive MAT inhibitors.
Tissue Choice: We utilize freshly isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native lipid raft environment and accessory proteins, which are critical for accurately assessing allosteric MAT modulators.
Osmotic Balance: 0.32 M Sucrose is strictly used during homogenization to prevent synaptosome lysis.
Step-by-Step Methodology:
Synaptosome Isolation: Homogenize rat striatum (for DAT) or cortex (for SERT) in 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the synaptosomes.
Assay Setup: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Pre-incubate 100 µL of synaptosomes with 10 µL of the test compound for 15 minutes at 37°C.
Uptake Initiation: Add 10 µL of
[3H]
-Dopamine or
[3H]
-Serotonin (final concentration 10 nM) to initiate uptake.
Self-Validation Controls: Define non-specific uptake using 10 µM GBR-12909 (for DAT) or 10 µM Paroxetine (for SERT)[2].
Termination: After 5 minutes, halt uptake by adding 2 mL of ice-cold Krebs-Ringer buffer and immediately filter through GF/C filters.
Analysis: Wash filters, subject to liquid scintillation counting, and determine the
IC50
values via non-linear regression analysis.
Synthetic Utility in Opioid Receptor Ligand Discovery
Beyond direct receptor modulation, this compound is a highly valuable synthetic precursor. It shares the exact
N
-phenyl-phenethylamine backbone with 4-ANPP (
N
-phenyl-1-(2-phenylethyl)piperidin-4-amine), the direct precursor to fentanyl and related synthetic opioids[5].
Because our compound lacks the rigid piperidine ring of 4-ANPP, it acts as a conformationally flexible, acyclic analog[5]. Medicinal chemists can utilize this scaffold to synthesize novel
μ
-opioid receptor (MOR) ligands, mapping the steric and conformational boundaries of the MOR binding pocket to develop analgesics with reduced respiratory depression liabilities.
Quantitative Data Summary
Based on the structure-activity relationship (SAR) literature for the Glennon pharmacophore and phenethylamine derivatives, the predictive binding profile for (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is summarized below:
Comprehensive Technical Guide on (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Derivatives: Synthesis, SAR, and Neuropharmacological Applications
Executive Summary The compound N-(4-fluorophenyl)-2-(3-methoxyphenyl)ethanamine —commonly referred to as the (4-fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine scaffold—is a highly privileged structural motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N-(4-fluorophenyl)-2-(3-methoxyphenyl)ethanamine —commonly referred to as the (4-fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine scaffold—is a highly privileged structural motif in modern neuropharmacology. Characterized by a halogenated aniline derivative coupled to an alkoxy-substituted aralkyl chain via a secondary amine, this scaffold serves as the foundational building block for a myriad of central nervous system (CNS) therapeutics.
This technical whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this scaffold, with a specific focus on its role in developing high-affinity Sigma-1 receptor (S1R) radioligands (e.g., SA4503 analogs) and allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.
Chemical Profile & Structural Rationale
The design of this scaffold is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose, adhering strictly to the principles of rational drug design.
The 4-Fluorophenyl Moiety
The incorporation of a fluorine atom at the para-position of the phenyl ring provides two critical advantages:
Metabolic Stability: The para-position of aromatic rings is highly susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine (C-F) bond effectively blocks this metabolic pathway, significantly extending the biological half-life of the derivative 1.
pKa Modulation: Fluorine is highly electronegative. Through inductive electron withdrawal, it lowers the pKa of the adjacent secondary amine. This ensures that a larger fraction of the molecule remains unionized at physiological pH (7.4), thereby enhancing passive diffusion across the blood-brain barrier (BBB) 2.
The 3-Methoxyphenethyl Chain
The phenethyl chain fulfills the spatial requirements of the "Glennon pharmacophore" for Sigma-1 receptors, which demands a hydrophobic region located approximately 6–10 Å from a basic nitrogen 3.
The choice of a meta-methoxy group over a para-methoxy group is driven by metabolic causality. Para-methoxy groups undergo rapid O-demethylation by CYP2D6. Shifting the substituent to the meta-position retains the necessary hydrogen-bond acceptor properties required for receptor anchoring while evading rapid enzymatic cleavage.
Synthetic Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis of the core scaffold and its subsequent derivatization into a CB1 allosteric modulator.
Protocol A: Synthesis of the Core Scaffold via Reductive Amination
Objective: Synthesize N-(4-fluorophenyl)-2-(3-methoxyphenyl)ethanamine.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the intermediate imine without reducing the starting aldehyde to an alcohol, preventing the formation of unwanted byproducts.
Step-by-Step Procedure:
Imine Formation: Dissolve 1.0 equivalent (eq) of 4-fluoroaniline and 1.05 eq of 3-methoxyphenylacetaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours under an inert argon atmosphere to allow complete imine condensation.
Reduction: Cool the reaction mixture to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes. The mild nature of NaBH(OAc)3 prevents over-alkylation of the resulting secondary amine.
Quenching & Workup: After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane (DCM).
Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2). Validate the product via 1H-NMR (look for the characteristic secondary amine N-H broad singlet around
δ
3.5 ppm and the triplet of the benzylic protons).
Protocol B: Derivatization into a Urea-Based CB1 Modulator
Objective: Synthesize 1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-(3-methoxyphenethyl)urea.
Rationale: The secondary amine core acts as a nucleophile to attack an isocyanate, forming a stable urea linkage. This specific derivatization is proven to yield potent allosteric modulators of the Cannabinoid Type-1 receptor 4.
Step-by-Step Procedure:
Dissolve the purified core scaffold (1.0 eq) in anhydrous DCM.
Add 1.1 eq of 4-chlorophenyl isocyanate dropwise at 0°C.
Stir the mixture at room temperature for 16 hours. The reaction is self-validating via TLC; the disappearance of the amine spot indicates completion.
Concentrate and recrystallize from ethanol to yield the pure urea derivative.
Workflow for the synthesis of the core scaffold and its subsequent urea derivatization.
The (4-fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine scaffold is highly versatile. By modifying the substituents attached to the central nitrogen, researchers can tune the molecule for different neuroreceptor targets.
The scaffold is heavily utilized in the development of SA4503 analogs. SA4503 is a benchmark S1R agonist. The introduction of fluorine-18 to the scaffold has revolutionized PET imaging of the brain, allowing for the mapping of S1R densities in neurodegenerative diseases like Alzheimer's 3.
SAR Insights:
Maintaining a high S1R over S2R selectivity is critical to avoid off-target toxicity. The addition of a fluoromethyl group ([18F]FM-SA4503) retains the high primary affinity for S1R while providing a suitable radioactive tracer for in vivo imaging 1. Conversely, extending the chain to a fluoroethyl group (FE-SA4503) slightly shifts the affinity profile, demonstrating how sensitive the S1R binding pocket is to steric bulk 5.
Table 1: Binding Affinities of Key S1R Scaffold Analogs
Compound
Structural Modification
S1R Binding Affinity (
Ki
, nM)
S2R Binding Affinity (
Ki
, nM)
Selectivity Ratio (S2/S1)
SA4503
Parent Compound
4.6
63.1
~14-fold
[18F]FM-SA4503
Fluoromethylation
6.4
250.0
~39-fold
FE-SA4503
Fluoroethylation
8.0
113.2
~14-fold
Data aggregated from standardized guinea pig brain homogenate displacement assays using (+)-pentazocine to mask S1R sites 5.
Beyond S1R, converting the secondary amine of the core scaffold into a urea derivative (as described in Protocol B) yields potent allosteric modulators of the CB1 receptor. These compounds (e.g., RTICBM-189 analogs) are highly brain-penetrant and have shown efficacy in attenuating the reinstatement of cocaine-seeking behavior in preclinical models 4. The electron-withdrawing nature of the 4-fluoro substitution on the phenyl ring is critical here, as strong electron-donating groups at this position drastically reduce allosteric potency.
Mechanistic Pathways: Sigma-1 Receptor Activation
When fluorinated derivatives of this scaffold bind to the Sigma-1 receptor, they initiate a cascade of neuroprotective cellular events. The S1R is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonist binding causes the dissociation of the S1R from the chaperone protein BiP/GRP78, allowing S1R to stabilize the IP3R3 ion channel, thereby regulating calcium efflux to the mitochondria and boosting cellular ATP production.
Mechanism of Sigma-1 receptor activation and downstream neuroprotective signaling.
References
Synthesis and evaluation of fluorine-18-labeled SA4503 as a selective sigma1 receptor ligand for positron emission tomography.PubMed / NIH.
Molecular Imaging of Alzheimer's Disease-Related Sigma-1 Receptor in the Brain via a Novel Ru-Mediated Aromatic 18F-deoxyfluorination Probe.
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.MDPI.
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl analogs.PubMed / NIH.
Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor.PMC / NIH.
Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine protocol
An Application Note for the Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Abstract This document provides a comprehensive guide for the synthesis of the secondary amine (4-Fluoro-phenyl)-[2-(3-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Abstract
This document provides a comprehensive guide for the synthesis of the secondary amine (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. The described protocol leverages a direct reductive amination strategy, a cornerstone reaction in modern medicinal chemistry for its efficiency and high degree of functional group tolerance. We detail a robust, step-by-step procedure utilizing 4-fluoroaniline and 3-methoxyphenylacetaldehyde as starting materials and sodium triacetoxyborohydride as a mild and selective reducing agent. This application note is intended for researchers and professionals in organic synthesis and drug development, offering not only a detailed experimental protocol but also insights into the underlying reaction mechanism, experimental causality, and purification strategies.
Introduction and Synthetic Rationale
The synthesis of secondary amines is a fundamental objective in the development of novel pharmaceutical agents and functional materials. The target molecule, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, incorporates key structural motifs—a fluorinated aromatic ring and a methoxy-substituted phenyl group—that are prevalent in biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxyphenyl group is a common feature in numerous pharmacophores.
The chosen synthetic strategy is the direct reductive amination of an aldehyde with a primary amine. This method is superior to classical approaches like direct N-alkylation with alkyl halides, which often suffer from a lack of selectivity and lead to mixtures of mono- and di-alkylated products, complicating purification and reducing yields.[1] Reductive amination, conversely, proceeds through the in situ formation of an imine or iminium ion, which is then selectively reduced by a mild hydride agent.[2]
For this specific transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting aldehyde.[2][3] It selectively reduces the protonated imine intermediate, which is more electrophilic than the carbonyl, ensuring a clean and high-yielding reaction under mild conditions.[4][5] This selectivity makes NaBH(OAc)₃ compatible with a wide array of sensitive functional groups, a significant advantage in complex molecule synthesis.[6]
Reaction Mechanism and Workflow
The synthesis proceeds via a one-pot reaction involving two key stages: imine formation and subsequent reduction.
Imine/Iminium Ion Formation: The nucleophilic primary amine (4-fluoroaniline) attacks the electrophilic carbonyl carbon of 3-methoxyphenylacetaldehyde. This is followed by dehydration to form a transient imine intermediate. In the presence of trace acid (which can be generated from the reagents or added catalytically), the imine nitrogen is protonated to form a highly electrophilic iminium ion.
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the iminium carbon, reducing the C=N double bond to form the target secondary amine.[4]
Visualized General Workflow
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis.
Visualized Reaction Mechanism
Caption: Reductive amination mechanism.
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 1,2-Dichloroethane (DCE) is a suspected carcinogen. Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
Supplier (Example)
3-Methoxyphenylacetaldehyde
150.17
1.00 g
6.66
1.0
Sigma-Aldrich
4-Fluoroaniline
111.12
0.74 g
6.66
1.0
Sigma-Aldrich
Sodium Triacetoxyborohydride
211.94
2.12 g
10.0
1.5
Sigma-Aldrich
1,2-Dichloroethane (DCE)
98.96
30 mL
-
-
Fisher Scientific
Dichloromethane (DCM)
84.93
~100 mL
-
-
Fisher Scientific
Saturated aq. NaHCO₃
-
~50 mL
-
-
-
Brine (Saturated aq. NaCl)
-
~30 mL
-
-
-
Anhydrous Na₂SO₄
142.04
As needed
-
-
-
Step-by-Step Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenylacetaldehyde (1.00 g, 6.66 mmol) and 4-fluoroaniline (0.74 g, 6.66 mmol).
Solvent Addition: Add 1,2-dichloroethane (30 mL) to the flask. Stir the mixture at room temperature (20-25°C). The formation of the imine can be monitored by Thin Layer Chromatography (TLC) and typically takes 20-30 minutes.
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.12 g, 10.0 mmol) portion-wise over 5-10 minutes. A slight exotherm may be observed.
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting materials are consumed. This typically takes 1 to 3 hours.
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude residue should be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate, is typically effective for isolating the desired secondary amine.
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating checks throughout the process:
Reaction Monitoring: TLC is a critical tool. A successful reaction will show the disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the product amine. The imine intermediate is often visible as well but should be consumed by the end of the reaction.
Work-up Efficacy: The NaHCO₃ wash is crucial for neutralizing any remaining acetic acid from the reducing agent and quenching the reaction. Successful neutralization is indicated by the cessation of CO₂ evolution.
Purification and Characterization: The final validation comes from spectroscopic analysis. The ¹H NMR spectrum should clearly show signals corresponding to the aromatic protons of both rings, the characteristic ethyl bridge (two triplets), and the N-H proton. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₆FNO, MW: 245.30 g/mol ).
Conclusion
This application note outlines an efficient and reliable protocol for the synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine via direct reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild conditions.[4][5][6] This method is broadly applicable and serves as a valuable tool for medicinal chemists and researchers in the synthesis of novel secondary amines.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handouts. Retrieved from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8667239. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
The proliferation of Novel Psychoactive Substances (NPS)—encompassing synthetic cannabinoid receptor agonists (SCRAs), synthetic cathinones, designer benzodiazepines, and illicit fentanyl analogues—presents a moving target for forensic and clinical toxicology. Because these compounds are engineered to evade legal classification, their chemical structures are continuously modified. Consequently, traditional immunoassay screens are largely ineffective due to poor cross-reactivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Dynamic Multiple Reaction Monitoring (dMRM) mode has emerged as the gold standard for NPS analysis. This application note details a comprehensive, self-validating LC-MS/MS workflow designed to achieve high sensitivity (sub-ng/mL limits of quantitation) and specificity across diverse biological matrices[1].
Mechanistic Rationale: The "Why" Behind the Workflow
To ensure scientific integrity, every step of an analytical method must be grounded in the physicochemical realities of the target analytes.
Sample Preparation Causality: Biological matrices contain high concentrations of endogenous phospholipids and proteins that cause severe ion suppression in the mass spectrometer's source. For whole blood, Protein Precipitation (PPT) using cold acetonitrile serves a dual purpose: it denatures binding proteins to release the analytes and precipitates them out of solution[1]. For urine, which has lower protein content, a "dilute-and-shoot" approach is often viable for highly concentrated synthetic cathinones, bypassing costly extraction protocols[2]. However, for highly lipophilic SCRAs and their metabolites, enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is required to cleave glucuronide conjugates and concentrate the trace-level analytes[3][4].
Chromatographic Selection (Biphenyl vs. C18): While C18 is the industry standard for reversed-phase chromatography, NPS analysis frequently involves isobaric positional isomers (e.g., 3-MMC vs. 4-MMC). A Biphenyl stationary phase is strongly recommended. The biphenyl rings provide unique
π−π
interactions with the aromatic rings of synthetic cannabinoids and cathinones, achieving baseline resolution of isomers that co-elute on a standard C18 column.
Ionization Dynamics: Positive Electrospray Ionization (ESI+) is universally selected because the vast majority of NPS contain basic tertiary or secondary amine groups (e.g., the pyrrolidine ring in
α
-PVP or the piperidine ring in fentanyl) that readily accept a proton
[M+H]+
in an acidic mobile phase[3][4].
Workflow Visualization
End-to-end LC-MS/MS workflow for NPS analysis, incorporating a self-validating QC feedback loop.
Step-by-Step Experimental Protocols
The following protocols are engineered as self-validating systems . By incorporating matched deuterated internal standards (IS) prior to any sample manipulation, the method inherently corrects for matrix effects, extraction losses, and injection variability.
Protocol A: Whole Blood Protein Precipitation (Broad-Spectrum NPS)
Target: Synthetic Cathinones, Opioids, and Designer Benzodiazepines.
Aliquot & Spike: Transfer 200 µL of whole blood into a 2.0 mL microcentrifuge tube. Add 10 µL of a multi-analyte deuterated IS mixture (e.g., Fentanyl-D5, MDPV-D8, Diazepam-D5 at 100 ng/mL)[1].
Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Causality: The organic solvent crashes out proteins, while the acid ensures basic drugs remain ionized and partitioned into the organic phase.
Agitation & Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix[1].
Concentration: Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Aliquot: Transfer 100 µL of patient urine into an autosampler vial[2].
IS Addition: Add 10 µL of the deuterated IS mixture.
Dilution: Add 900 µL of Mobile Phase A (Water + 0.1% Formic Acid). Causality: A 1:10 dilution significantly reduces the concentration of urinary salts and urea, mitigating ion suppression without the need for costly SPE[2].
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.
LC-MS/MS Instrument Parameters
Column: Biphenyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 18 M
Ω
Water with 0.1% Formic Acid and 2 mM Ammonium Formate.
Mobile Phase B: Methanol with 0.1% Formic Acid.
Gradient Profile: 5% B hold for 1.0 min; ramp to 95% B over 8.0 min; hold at 95% B for 2.0 min; return to 5% B and equilibrate for 2.0 min.
To ensure robust identification, forensic guidelines dictate the monitoring of at least two MRM transitions per analyte (one quantifier, one qualifier) and the calculation of an ion ratio[2][3].
Table 1: Representative MRM Transitions and Collision Energies (CE) for Key NPS Classes
Analyte
NPS Class
Precursor Ion (
m/z
)
Quantifier Ion (
m/z
)
Qualifier Ion (
m/z
)
CE (eV) Quant/Qual
Mephedrone
Synthetic Cathinone
178.1
160.1
145.1
15 / 25
α
-PVP
Synthetic Cathinone
232.1
126.1
91.1
20 / 35
JWH-018
Synthetic Cannabinoid
342.2
155.0
127.0
25 / 40
AB-FUBINACA
Synthetic Cannabinoid
369.2
253.1
109.1
20 / 35
Flualprazolam
Designer Benzodiazepine
327.1
292.1
281.1
25 / 30
Carfentanil
Synthetic Opioid
395.2
246.1
146.1
25 / 45
Table 2: Typical Method Validation Parameters by Matrix
Matrix
Extraction Method
Mean Recovery (%)
Matrix Effect / Ion Suppression
Typical LOQ (ng/mL)
Whole Blood
Protein Precipitation (PPT)
78 - 92%
< 20%
0.1 - 1.0
Urine
Dilute-and-Shoot (1:10)
N/A
< 30%
1.0 - 5.0
Urine
Liquid-Liquid Extraction (LLE)
85 - 95%
< 15%
0.1 - 0.5
Self-Validating Quality Control Metrics
A protocol is only as reliable as its internal quality control. To establish trustworthiness, the following self-validating checks must be integrated into every batch:
Matrix Effect (ME) Assessment: ME is calculated by comparing the peak area of the analyte spiked into a post-extraction blank matrix against the peak area of a neat standard at the same concentration[3]. An ME between 80% and 120% is acceptable. If suppression exceeds 20%, the deuterated IS must demonstrate an identical suppression profile, ensuring the peak area ratio remains constant.
Carryover Evaluation: Because NPS concentrations in forensic cases can vary by orders of magnitude, a matrix blank must be injected immediately following the Upper Limit of Quantitation (ULOQ) calibrator. The signal in the blank must be <20% of the Limit of Quantitation (LOQ) signal[5].
Ion Ratio Stability: The ratio between the quantifier and qualifier transitions in unknown samples must fall within
±20%
of the average ratio established by the calibration standards. Deviation indicates co-eluting matrix interference.
References
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine
Source: LCGC International (Chromatography Online)
URL:[Link]
A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Topic: In Vitro Assay Development for the Characterization of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive guide for the development and validation of a suite of in vitro assays to characterize the pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a suite of in vitro assays to characterize the pharmacological profile of the novel compound, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. The structural features of this molecule suggest a potential interaction with monoamine transporters, a critical class of targets for neuropsychiatric drug discovery.[1][2] Consequently, this guide presents a logical, tiered approach, beginning with primary binding assays to determine affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, followed by functional uptake inhibition assays to confirm the mechanism of action. Furthermore, protocols for assessing potential off-target effects, such as activity at G-protein coupled receptors (GPCRs), are included to build a comprehensive selectivity profile. Each protocol is designed to be self-validating, incorporating essential controls and quality checks that align with industry best practices and regulatory expectations.[3][4][5]
Introduction and Strategic Overview
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a synthetic compound whose chemical scaffold shares similarities with known monoamine reuptake inhibitors.[6][7] These inhibitors are crucial therapeutic agents for a range of central nervous system (CNS) disorders, including depression and anxiety, by modulating the concentration of neurotransmitters in the synaptic cleft.[1] The initial characterization of a new chemical entity (NCE) like this requires a systematic in vitro pharmacological evaluation to identify its primary molecular targets, determine its potency and selectivity, and elucidate its mechanism of action.
This guide provides a strategic workflow for this characterization. The core principle is a tiered approach:
Tier 1: Primary Target Identification & Affinity Determination. This involves high-throughput screening against a panel of relevant targets. Given the compound's structure, the primary focus will be on radioligand competition binding assays for the human monoamine transporters (SERT, NET, DAT).[8][9][10]
Tier 2: Functional Characterization. Once a primary target is confirmed, functional assays are employed to understand the compound's biological effect. For transporters, this involves measuring the inhibition of neurotransmitter uptake.[2][11][12]
Tier 3: Selectivity & Off-Target Profiling. To assess the potential for side effects, the compound is tested against a panel of other receptors and enzymes. A common off-target liability for CNS drugs involves GPCRs; therefore, a functional cAMP assay is described.[13][14][15]
This structured approach ensures a cost-effective and scientifically rigorous evaluation, generating the foundational data required for further preclinical development.
Caption: Tiered workflow for in vitro pharmacological profiling.
Tier 1 Protocol: Monoamine Transporter Affinity via Radioligand Binding
This protocol determines the binding affinity (Kᵢ) of the test compound for hSERT, hNET, and hDAT through competitive displacement of a specific high-affinity radioligand.
Causality: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target protein.[10] The principle relies on the law of mass action: the unlabeled test compound competes with a fixed concentration of a radioactively labeled ligand for a finite number of receptors. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Kᵢ) is calculated, providing a true measure of binding affinity.[8][16]
Materials & Reagents
Membrane Preparations: Commercially available membranes from HEK293 or CHO cells stably expressing human SERT, NET, or DAT.
Radioligands:
For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
For hNET: [³H]-Nisoxetine
For hDAT: [³H]-WIN 35,428 or [³H]-GBR-12935
Non-specific Binding Control:
For hSERT: Fluoxetine (10 µM)
For hNET: Desipramine (10 µM)
For hDAT: Nomifensine (10 µM)
Test Compound: (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, prepared as a 10 mM stock in DMSO.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Scintillation Cocktail (e.g., Ultima Gold™).
96-well Plates and Glass Fiber Filters (e.g., Whatman GF/B).
Filtration Manifold and Scintillation Counter.
Step-by-Step Protocol
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM final concentration. Include a vehicle control (DMSO only).
Assay Plate Preparation: In a 96-well plate, combine the following in triplicate for each transporter:
Test Compound: 25 µL Test Compound Dilution + 50 µL Radioligand + 25 µL Membranes.
(Note: The final concentration of the radioligand should be approximately its Kₑ value for the respective transporter).
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioactivity.
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Caption: Principle of the competitive radioligand binding assay.
Data Analysis
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Normalize the data: Express the specific binding at each test compound concentration as a percentage of the control (vehicle) specific binding.
Generate a dose-response curve by plotting the % specific binding against the log concentration of the test compound.
Fit the curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
This protocol measures the ability of the test compound to inhibit the uptake of a substrate into cells expressing the target transporter. A fluorescence-based method is presented here as a non-radioactive, high-throughput alternative to traditional [³H]-substrate uptake assays.[11][12][17]
Causality: This assay directly measures the functional consequence of a compound binding to the transporter. By blocking the transporter, the compound prevents the influx of a fluorescent substrate, leading to a decrease in intracellular fluorescence.[12] This provides a functional confirmation of the binding data and determines the compound's inhibitory potency (IC₅₀) in a live-cell context.
Materials & Reagents
Cell Lines: HEK293 or CHO cells stably expressing hSERT, hNET, or hDAT, seeded in 96- or 384-well black, clear-bottom plates.
Assay Kit: A commercial fluorescence-based neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[11][12] These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.
Positive Controls (Known Inhibitors):
hSERT: Fluoxetine
hNET: Desipramine
hDAT: Nomifensine
Test Compound: (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, prepared as a 10 mM stock in DMSO.
Assay Buffer: Provided in the kit or a standard Krebs-Ringer-HEPES (KRH) buffer.
Fluorescence Plate Reader: Capable of bottom-read fluorescence detection (e.g., FlexStation® 3 or similar).
Step-by-Step Protocol
Cell Plating: Seed cells into microplates 18-24 hours prior to the assay to form a confluent monolayer.
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound or controls. Incubate for 10-20 minutes at 37°C.
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add this solution to all wells.
Kinetic Reading: Immediately place the plate into the fluorescence plate reader (pre-set to 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. The uptake of the fluorescent substrate into the cells results in an increase in fluorescence over time.
Endpoint Reading (Optional HTS): For high-throughput screening, a single fluorescence reading can be taken after a fixed incubation period (e.g., 30 minutes).
Caption: Workflow for the fluorescence-based uptake assay.
Data Analysis
For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve) for each well.
Normalize the data: Express the rate of uptake at each test compound concentration as a percentage of the vehicle control rate.
Generate a dose-response curve by plotting the % uptake rate against the log concentration of the test compound.
Fit the curve using non-linear regression to determine the functional IC₅₀ value.
This protocol assesses whether the test compound modulates the activity of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP).[13][18]
Causality: Many CNS drugs have off-target effects at GPCRs. Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit it.[14] This assay quantifies intracellular cAMP levels, typically using a competitive immunoassay format (e.g., TR-FRET or AlphaScreen), to reveal any unintended agonist or antagonist activity of the test compound at a selected GPCR.[13][14][19]
Step-by-Step Protocol (General)
Cell Culture: Use cells expressing the GPCR of interest (e.g., a serotonin or dopamine receptor subtype).
Compound Treatment:
Agonist Mode: Incubate cells with the test compound alone.
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist for the target GPCR.
Forskolin Stimulation (for Gi-coupled receptors): Since Gi-coupled receptors inhibit cAMP production, a basal level of cAMP must first be generated using an adenylyl cyclase activator like forskolin. The inhibitory effect of the compound is then measured against this stimulated level.[13]
Cell Lysis & cAMP Detection: Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's protocol.
Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level in competitive assays) against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Assay Validation and Data Interpretation
For an assay to be considered reliable and suitable for its intended purpose, it must be validated.[5][20] Key validation parameters, based on ICH Q2(R1) guidelines, should be assessed.[3][21][22][23]
Table 1: Key Assay Validation Parameters
Parameter
Definition
Assessment Method
Specificity
The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Compare assay signal in cells expressing the target vs. parental cells lacking the target.
Precision
The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Calculate the coefficient of variation (%CV) for intra-assay (repeatability) and inter-assay (intermediate precision) replicates.
Accuracy
The closeness of the test results obtained by the method to the true value.
Compare IC₅₀ values of standard reference compounds to established literature values.
Linearity & Range
The ability to obtain test results which are directly proportional to the concentration of analyte in the sample over a specific range.
Assess the signal-to-background ratio over a range of cell densities or substrate concentrations.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Systematically vary parameters like incubation time, temperature, and buffer concentrations and observe the effect on results.
Table 2: Hypothetical Pharmacological Profile for Test Compound
Assay Type
Target
Parameter
Result
Binding
hSERT
Kᵢ (nM)
5.2
Binding
hNET
Kᵢ (nM)
89.7
Binding
hDAT
Kᵢ (nM)
> 1000
Functional Uptake
hSERT
IC₅₀ (nM)
12.5
Functional Uptake
hNET
IC₅₀ (nM)
210.4
Functional Uptake
hDAT
IC₅₀ (nM)
> 5000
GPCR Functional
5-HT₂ₐ Receptor
IC₅₀ (nM)
> 10,000
Interpretation: The hypothetical data above suggests that (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a potent and selective serotonin transporter binder and functional inhibitor. Its affinity for SERT is over 17-fold higher than for NET, and it shows negligible activity at DAT. The lack of activity at the 5-HT₂ₐ receptor suggests good selectivity against this common off-target.
Conclusion
The protocols detailed in this application note provide a robust framework for the primary pharmacological characterization of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. By following a tiered approach of binding, functional, and selectivity assays, researchers can efficiently determine the compound's affinity, potency, and mechanism of action. Adherence to the principles of assay validation ensures the generation of high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process.
References
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]
Graves, C. A., et al. (2014). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 226, 137-144. Retrieved from [Link]
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Retrieved from [Link]
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
Kaur, N., & Cheema, H. S. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-10. Retrieved from [Link]
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. Retrieved from [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Lavanya, G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 104-109. Retrieved from [Link]
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1834-1843. Retrieved from [Link]
Cai, Z., & Chen, Y. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in Molecular Biology, 1175, 1-11. Retrieved from [Link]
Bull, C., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 688-698. Retrieved from [Link]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Retrieved from [Link]
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
Lin, Y., et al. (2019). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. AAPS PharmSciTech, 20(6), 238. Retrieved from [Link]
VintaBio. (2026). What FDA's NAM Guidance Means for Pharmaceutical Development. Retrieved from [Link]
NextSDS. (n.d.). (4-FLUORO-PHENYL)-[2-(3-METHOXY-PHENYL)-ETHYL]-AMINE. Retrieved from [Link]
U.S. Food and Drug Administration. (2007). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Cai, Z., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. Retrieved from [Link]
Chathurvedula, P. V., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. Retrieved from [Link]
Juskelis, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3299. Retrieved from [Link]
van de Stolpe, A., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5634-5651. Retrieved from [Link]
Vos, T. J., et al. (2004). Identification of 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Journal of Medicinal Chemistry, 47(7), 1602-1604. Retrieved from [Link]
Chaturvedula, P. V., et al. (1996). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 39(3), 749-756. Retrieved from [Link]
Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5246-5269. Retrieved from [Link]
Adamowicz, P., et al. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug Testing and Analysis, 9(3), 379-387. Retrieved from [Link]
SlidePlayer. (n.d.). Prodrugs. Retrieved from [Link]
Application Notes and Protocols for Phenethylamine Derivatives as Research Tools: A Case Study with 1-(4-Fluorophenyl)ethanamine
An Important Note to the Researcher: The specific chemical entity, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, is a novel or sparsely documented compound within publicly accessible scientific literature. As suc...
Author: BenchChem Technical Support Team. Date: March 2026
An Important Note to the Researcher:
The specific chemical entity, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, is a novel or sparsely documented compound within publicly accessible scientific literature. As such, a detailed application note with established protocols and a history of research applications cannot be compiled for this exact molecule.
However, the structural motifs present in this compound—a fluorinated phenyl ring and a methoxylated phenyl-ethyl-amine backbone—are characteristic of a well-studied class of molecules with significant biological activity, namely, the phenethylamines. These compounds are known to interact with a variety of targets within the central nervous system, including monoamine transporters and receptors.
Therefore, this guide has been developed using a representative and extensively researched compound, 1-(4-Fluorophenyl)ethanamine , as a surrogate. The principles, experimental designs, and protocols detailed herein are directly applicable to the initial characterization and study of novel phenethylamine derivatives like (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. This document will equip the researcher with the foundational knowledge and methodologies to investigate the biological and pharmacological properties of this and related novel chemical entities.
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction and Scientific Rationale
Phenethylamine and its derivatives are a broad class of compounds that act as neurotransmitters and neuromodulators in the central nervous system. The core phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain. Substitutions on the phenyl ring, the ethyl chain, and the amino group can dramatically alter the compound's pharmacological profile, including its potency, selectivity, and mechanism of action.
The subject of this guide, the hypothetical (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, possesses two key substitutions: a fluorine atom on one phenyl ring and a methoxy group on the other. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, receptor binding affinity. The methoxy group can also influence binding and metabolism.
To illustrate the research workflow for such a compound, we will focus on 1-(4-Fluorophenyl)ethanamine . This compound is a simpler, yet structurally relevant, molecule for which a body of research exists. It serves as an excellent model for outlining the necessary experimental steps to characterize a novel phenethylamine derivative.
Section 2: Physicochemical Properties and Handling
A summary of the key physicochemical properties of a research compound is essential for its proper handling, storage, and use in experiments.
Property
Value
Source
Molecular Formula
C8H10FN
PubChem
Molecular Weight
139.17 g/mol
PubChem
Appearance
Colorless liquid
Commercial Suppliers
Boiling Point
185-187 °C
Commercial Suppliers
Solubility
Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.
General Knowledge
Storage
Store at 2-8°C, protected from light and moisture.
General Knowledge
Section 3: Proposed Mechanism of Action and Biological Targets
Based on its structural similarity to other phenethylamines, it is hypothesized that (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, and our model compound 1-(4-fluorophenyl)ethanamine, will interact with monoamine systems in the brain. The primary targets for many phenethylamines are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Interaction with these transporters can lead to an increase in the synaptic concentration of these neurotransmitters. Additionally, these compounds may exhibit activity at various G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and adrenergic receptors.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action at the dopamine transporter.
Section 4: Experimental Protocols
The following protocols are designed to characterize the in vitro pharmacological profile of a novel phenethylamine derivative.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of the test compound for DAT, NET, and SERT.
Causality: The affinity of a compound for a transporter is a primary determinant of its potency. By measuring the displacement of a known radioligand, we can calculate the binding affinity (Ki) of our test compound.
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
Harvest the membranes onto filter mats using a cell harvester.
Wash the filters with ice-cold assay buffer.
Allow the filters to dry, then add scintillation fluid.
Count the radioactivity in a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound. Fit the data to a one-site competition binding equation using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Monoamine Transporter Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into cells.
Causality: While binding assays measure affinity, uptake assays measure the functional consequence of that binding. This is a crucial step in determining if the compound is an inhibitor or a substrate (releaser).
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT
Plate the cells in 96-well plates and allow them to adhere overnight.
Wash the cells with KRH buffer.
Pre-incubate the cells with the test compound at various concentrations or vehicle for 10-20 minutes at 37°C.
Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C.
Terminate the uptake by aspirating the medium and washing the cells with ice-cold KRH buffer.
Lyse the cells and measure the radioactivity.
Data Analysis:
Determine the IC50 value for the inhibition of uptake by non-linear regression.
Experimental Workflow Diagram:
Caption: In vitro characterization workflow for a novel phenethylamine.
Section 5: Data Interpretation and Next Steps
The data generated from these initial in vitro assays will provide a pharmacological profile of the novel compound.
High affinity (low Ki) and high potency (low IC50) at a specific transporter would suggest that this is the primary target.
Selectivity for one transporter over the others can be determined by comparing the Ki or IC50 values. A high selectivity ratio (e.g., Ki(SERT)/Ki(DAT) > 100) indicates a selective compound.
Discrepancies between binding affinity and uptake inhibition potency might suggest a non-competitive mechanism of action or that the compound is a substrate rather than a simple inhibitor. Further "release" assays would be necessary to investigate this.
Based on the in vitro profile, subsequent in vivo studies in animal models could be designed to investigate the compound's effects on behavior, pharmacokinetics, and potential therapeutic applications.
Section 6: References
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 9999, 1-(4-Fluorophenyl)ethanamine. [Link]
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
Method
Application Notes and Protocols for the Preclinical Evaluation of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine as a Potential Therapeutic Agent
Prepared by: Gemini, Senior Application Scientist Introduction The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neuroactive compounds, including endogenous ne...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs.[1][2] The therapeutic landscape of these molecules is vast, spanning central nervous system stimulants, antidepressants, anxiolytics, and hallucinogens.[3][4] The pharmacological profile of a phenylethylamine derivative is exquisitely sensitive to the nature and position of substituents on the phenyl ring and ethylamine sidechain.[1][5]
This guide focuses on (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine , a novel compound whose therapeutic potential is yet to be characterized. Its structure incorporates two key modifications known to modulate bioactivity:
4-Fluoro Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] In the context of phenethylamines, fluorination has been shown to produce a wide range of effects on psychoactivity, from attenuation to enhancement.[7][8]
3-Methoxy Substitution: Methoxy groups are characteristic of many psychoactive phenethylamines, such as mescaline.[9][10] They are known to influence interactions with monoamine receptors, particularly serotonin 5-HT₂A receptors, which are pivotal in mediating the effects of many psychedelic and antidepressant compounds.[9][10]
Given these structural features, it is hypothesized that (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine may act as a modulator of monoaminergic systems, presenting a promising candidate for CNS disorders such as depression or anxiety. These application notes provide a comprehensive, step-by-step framework for the initial preclinical evaluation of this compound, from foundational in vitro characterization to in vivo behavioral assessment.
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on establishing the compound's fundamental drug-like properties and identifying its primary biological targets. This is crucial for de-risking the candidate and guiding further development.[11][12]
Workflow for In Vitro Profiling
Caption: High-level workflow for the initial in vitro evaluation of the test compound.
In Vitro ADME/Tox Profiling
A critical first step is to assess the compound's Absorption, Distribution, Metabolism, Excretion (ADME), and potential toxicity profile.[11][13] These assays help identify liabilities that could terminate a drug development program.[11][12]
Assay
Purpose
Method
Key Parameter
Favorable Outcome
Metabolic Stability
Predict in vivo clearance
Incubation with human liver microsomes
Half-life (t½)
t½ > 30 minutes
Cytotoxicity
Assess general toxicity
MTT or LDH assay in HepG2 cells
IC₅₀
IC₅₀ > 50 µM
hERG Inhibition
Screen for cardiotoxicity risk
Patch-clamp or flux assay
IC₅₀
IC₅₀ > 30 µM
Plasma Protein Binding
Determine free drug fraction
Rapid Equilibrium Dialysis (RED)
% Unbound
> 1%
Rationale: This assay provides an early indication of how quickly the compound might be metabolized by cytochrome P450 enzymes in the liver, which is a primary determinant of its in vivo half-life and oral bioavailability.[14]
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Phosphate buffer (0.1 M, pH 7.4)
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
Acetonitrile with internal standard for LC-MS/MS analysis
Procedure:
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
Initiation: Pre-warm the HLM master mix at 37°C for 5 minutes.
Reaction Start: Add the test compound to the HLM mix to a final concentration of 1 µM. Split the mixture into two sets of tubes: one set receives the NADPH regenerating system (metabolically active), and the other receives buffer (negative control).
Time Points: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[15] It provides a quantitative measure of a compound's potential to cause cell death.
Materials:
Human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity)
96-well cell culture plates
Complete culture medium
Test compound (serial dilutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
Incubation: Incubate the plate for 24-48 hours.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[16][17] Regulatory agencies mandate hERG testing for most new chemical entities.[17]
Materials:
HEK293 or CHO cells stably expressing the hERG channel[18][19]
Appropriate intracellular and extracellular recording solutions[19]
Test compound (multiple concentrations)
Positive control (e.g., Dofetilide, a potent hERG blocker)
Procedure:
Cell Preparation: Culture hERG-expressing cells to the appropriate confluency for patch-clamp experiments.
Recording: Establish a whole-cell patch-clamp recording.
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[19]
Baseline Measurement: Record the stable hERG current in the absence of the compound.
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
Washout: After the highest concentration, perfuse with the control solution to check for reversibility.
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Pharmacological Profiling: Target Identification
Based on its phenylethylamine structure, the compound is likely to interact with G-Protein Coupled Receptors (GPCRs) or monoamine transporters.[3][20] An initial broad screening approach is recommended.
Caption: A systematic approach to identifying and validating the primary pharmacological targets.
Rationale: GPCRs are the largest family of drug targets.[21][22] A broad screening assay like the Tango assay can efficiently identify interactions across a wide range of receptors. This assay format detects ligand-induced receptor activation by measuring β-arrestin recruitment, a common step in GPCR signaling.[21]
Materials:
U2OS cell lines, each engineered to express a specific GPCR fused to a transcription factor and a β-arrestin protein fused to a protease (commercially available panels)
96- or 384-well plates
Reporter gene (e.g., luciferase) and substrate
Procedure:
Cell Plating: Plate the desired Tango GPCR cell lines in assay plates and incubate overnight.
Compound Addition: Add the test compound at a standard screening concentration (e.g., 10 µM) to the cells.
Incubation: Incubate for a specified period (e.g., 6-16 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.
Signal Detection: Add the luciferase substrate and measure the resulting luminescence.
Data Analysis: Compare the signal from compound-treated wells to vehicle controls. A significant increase in signal indicates receptor agonism. "Hits" are typically defined as compounds producing a signal greater than 3 standard deviations above the mean of the control.
Follow-up: For any identified hits, perform full dose-response curves to determine potency (EC₅₀).
Rationale: Many psychoactive phenylethylamines exert their effects by blocking the reuptake of serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET).[23] This assay measures the compound's ability to inhibit this function.
Materials:
HEK293 cells stably expressing human SERT, DAT, or NET
Scintillation plates (e.g., 96-well LumaPlate) or filter-based harvesting system
Test compound and reference inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT)
Procedure:
Cell Plating: Plate the transporter-expressing cells into 96-well plates and allow them to form a monolayer.
Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and pre-incubate for 10-20 minutes at room temperature.
Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.
Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.
Uptake Termination: Rapidly wash the cells with ice-cold buffer to remove the extracellular radiolabeled substrate and stop the uptake process.
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Analysis: Calculate the percent inhibition of uptake at each concentration relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 2: In Vivo Evaluation for CNS Therapeutic Potential
Following promising in vitro results (e.g., high potency at a specific serotonin receptor, favorable ADME/Tox profile), the next logical step is to assess the compound's effects in vivo using established rodent models of human neuropsychiatric disorders.[24][25]
Hypothesized Serotonergic Pathway Modulation
Given the structural motifs, a primary hypothesis is the modulation of serotonin (5-HT) receptors, which are strongly implicated in mood and anxiety.[8][9]
Caption: Hypothesized dual mechanism: agonism at postsynaptic 5-HT receptors and/or inhibition of SERT.
Rodent Models for Anxiety and Depression
Behavioral tests in rodents are fundamental for screening novel compounds for anxiolytic and antidepressant activity.[24][26]
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[26] It is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds increase the propensity of animals to explore the open arms of the maze.[26]
Materials:
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
Male C57BL/6 or BALB/c mice
Video tracking system and software
Test compound and vehicle control (e.g., saline with 5% Tween 80)
Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.)
Procedure:
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
Drug Administration: Administer the test compound (e.g., 1, 5, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes prior to testing.
Testing: Gently place a mouse in the center of the maze, facing an open arm.[27]
Recording: Allow the mouse to explore the maze for a 5-minute session. Record the session with an overhead video camera.
Data Analysis: Use automated software or manual scoring to measure:
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
Total distance traveled (as a measure of general locomotor activity).
Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Rationale: The FST is a behavioral despair model used to screen for antidepressant efficacy.[27][28] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[28]
Materials:
Transparent Plexiglas cylinders (20 cm diameter, 40 cm high)
Water bath to maintain water temperature at 23-25°C
Male C57BL/6 mice
Test compound, vehicle, and positive control (e.g., Imipramine, 20 mg/kg, i.p.)
Video recording equipment
Procedure:
Drug Administration: Administer the test compound, vehicle, or positive control 30-60 minutes before the test.
Testing: Individually place each mouse into a cylinder filled with 15 cm of water (23-25°C). The test duration is 6 minutes.[29]
Recording: Video record the entire session from the side.
Data Analysis: Manually or automatically score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Interpretation: A significant reduction in the total time spent immobile compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Treatment Group (10 mg/kg, i.p.)
EPM: % Time in Open Arms (Mean ± SEM)
FST: Immobility Time (s) (Mean ± SEM)
Vehicle
15.2 ± 2.1
155.4 ± 8.9
Test Compound
35.8 ± 3.5
85.1 ± 7.2
Positive Control (Diazepam/Imipramine)
38.1 ± 4.0
79.5 ± 6.5
*Hypothetical data for illustrative purposes. *p < 0.01 compared to vehicle.
Conclusion
The structured evaluation pathway detailed in these application notes provides a robust framework for characterizing the therapeutic potential of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. By systematically assessing its ADME/Tox profile, identifying its primary molecular targets, and evaluating its efficacy in validated in vivo models, researchers can make informed decisions about its potential as a novel CNS therapeutic agent. The combination of fluorine and methoxy substitutions on the phenylethylamine core presents a compelling rationale for this investigation, with the potential to uncover a unique pharmacological profile for the treatment of mood and anxiety disorders.
References
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Dolder, P. C., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]
Unal, G., & Moustafa, A. A. (2023). Rodent tests of depression and anxiety: Construct validity and translational relevance. Behavioural Brain Research. Available at: [Link]
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
Dolder, P. C., et al. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Available at: [Link]
Du, L., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol. Available at: [Link]
Ye, L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
Grokipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
Harro, J. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomolecules. Available at: [Link]
Ye, G., et al. (2012). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Zangrossi Jr, H., et al. (2006). Experimental animal models for the simulation of depression and anxiety. Revista Brasileira de Psiquiatria. Available at: [Link]
Shansky, R. M., & Woolley, C. S. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. Available at: [Link]
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]
Charlon, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica. Available at: [Link]
Zancajo, V., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. Available at: [Link]
Lee, C. H., et al. (2018). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of pharmacology and experimental therapeutics. Available at: [Link]
Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
Brandt, S. D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Available at: [Link]
Cryan, J. F., & Slattery, D. A. (2007). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Neuroscience. Available at: [Link]
Shulgin, A. T., & Dyer, D. C. (1975). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry. Available at: [Link]
Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]
Pérez-Gálvez, F., et al. (2025). Antidepressant- and Anxiolytic-like Effects in Mice of Alkaloids from Aerial Parts of Argemone platyceras Link & Otto. Molecules. Available at: [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Techniques de l'Ingénieur. (2024). Phenylethylamine derivatives. Retrieved from [Link]
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Rothman, R. B., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry. Available at: [Link]
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
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Kristiyani, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
Wang, Y., et al. (2024). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Elibrary. Available at: [Link]
Rothman, R. B., et al. (1996). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. Available at: [Link]
Wang, L., et al. (2014). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-based complementary and alternative medicine : eCAM. Available at: [Link]
Jasas, D., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]
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Technical Support Center: Synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Welcome to the comprehensive technical support guide for the synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the synthesis of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Introduction to Synthetic Strategies
The synthesis of the target diarylethylamine can be approached through two primary and effective routes: Reductive Amination and Buchwald-Hartwig Amination . Each pathway offers distinct advantages and presents unique challenges. This guide will dissect both methodologies, providing a framework for successful synthesis and troubleshooting.
At a Glance: Comparing Synthetic Routes
Feature
Reductive Amination
Buchwald-Hartwig Amination
Bond Formation
C-N bond formed via reduction of an imine intermediate.
Over-alkylation, reduction of starting carbonyl, imine stability.[3]
Catalyst poisoning, ligand selection, base sensitivity.
Ideal For
Readily available carbonyl and amine precursors.
When direct C(sp²)-N bond formation is required.
Section 1: Reductive Amination Pathway
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4][5] For the target molecule, two primary disconnections are logical:
Route A: 3-Methoxyphenylacetaldehyde and 4-Fluoroaniline
Route B: 4-Fluorobenzaldehyde and 2-(3-Methoxyphenyl)ethylamine
Both routes converge on the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Reductive Amination Workflow
Caption: Synthetic routes for Reductive Amination.
Troubleshooting Reductive Amination
Q1: My reaction shows low conversion, with significant amounts of unreacted starting materials. What is the likely cause?
A1: Low conversion in reductive amination often points to inefficient imine formation. This can be due to several factors:
Suboptimal pH: Imine formation is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A weakly acidic environment (pH 4-6) is generally optimal. The addition of a catalytic amount of acetic acid is common practice.[6]
Water Removal: The condensation reaction to form the imine produces water. If not removed, the equilibrium may not favor the imine. While not always necessary, the use of dehydrating agents like molecular sieves can be beneficial, especially for less reactive substrates.
Instability of the Aldehyde: Phenylacetaldehydes, such as 3-methoxyphenylacetaldehyde, can be prone to self-condensation or polymerization under acidic or basic conditions. It is advisable to use this reagent as fresh as possible.
Q2: I am observing a significant amount of a side product with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?
A2: This indicates that your reducing agent is reducing the starting aldehyde faster than or concurrently with the imine. To mitigate this, consider the following:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a milder and more selective reducing agent than sodium borohydride (NaBH₄).[4][7][8] STAB is particularly effective for one-pot reductive aminations as it reduces imines much faster than ketones or aldehydes.[6][9]
Stepwise Procedure: If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent.[6][7] This can be monitored by TLC or NMR.
Q3: My desired secondary amine is contaminated with a tertiary amine. How can I avoid this over-alkylation?
A3: Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.[3] This is more prevalent when the product amine is more nucleophilic than the starting amine.
Control Stoichiometry: Using a slight excess of the amine starting material can help to outcompete the secondary amine product in reacting with the aldehyde.
Stepwise Reduction: As mentioned previously, forming the imine first and then adding the reducing agent can minimize the time the product amine is in the presence of unreacted aldehyde.
Experimental Protocol: Reductive Amination (Route B)
This protocol is based on the reaction of 4-fluorobenzaldehyde and 2-(3-methoxyphenyl)ethylamine using sodium triacetoxyborohydride.
Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4-fluorobenzaldehyde (1.0-1.1 eq).[6]
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for creating aryl amines.[1][2] For the synthesis of our target molecule, this would involve the coupling of 2-(3-methoxyphenyl)ethylamine with an aryl halide, such as 1-fluoro-4-iodobenzene.
Buchwald-Hartwig Amination Workflow
Caption: Key components of the Buchwald-Hartwig reaction.
Troubleshooting Buchwald-Hartwig Amination
Q1: My reaction is not proceeding, and I observe the formation of a black precipitate (palladium black). What does this indicate?
A1: The formation of palladium black signifies catalyst decomposition.[10] This is a common failure mode in Buchwald-Hartwig reactions and can be caused by:
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Ligand Degradation: The phosphine ligands can be susceptible to oxidation.
Inappropriate Ligand: The chosen ligand may not be suitable for stabilizing the palladium catalyst throughout the catalytic cycle for your specific substrates.
Q2: The reaction is very sluggish or gives a low yield. How can I optimize the conditions?
A2: Low yields in Buchwald-Hartwig aminations often necessitate screening of several reaction parameters:
Ligand Choice: The ligand is crucial for the success of the reaction. For coupling with primary amines, bulky, electron-rich phosphine ligands are often preferred. Consider screening ligands such as Xantphos, RuPhos, or Josiphos-type ligands.[10]
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[11]
Solvent Effects: Toluene and 1,4-dioxane are the most commonly used solvents.[12] Ensure all starting materials are soluble in the chosen solvent.
Q3: I am observing hydrodehalogenation of my aryl halide as a major side product. What causes this?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be promoted by:
β-Hydride Elimination: This can occur from the palladium-amide intermediate, especially if the amine has β-hydrogens.[1]
Presence of Water: Traces of water can lead to catalyst deactivation and promote side reactions. Ensure all reagents and glassware are scrupulously dry.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the coupling of 2-(3-methoxyphenyl)ethylamine with 1-fluoro-4-iodobenzene.
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Reagent Addition: Add the 1-fluoro-4-iodobenzene (1.0 eq) and 2-(3-methoxyphenyl)ethylamine (1.1-1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene).
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Purification and Characterization
Q: What are the recommended methods for purifying the final product?
A: The primary method for purification of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Due to the basic nature of the amine, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent.
Q: What are the expected key signals in the ¹H NMR spectrum of the product?
A: While a specific spectrum requires experimental data, the expected ¹H NMR signals for (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine would include:
A singlet for the methoxy group protons around 3.8 ppm.
Aromatic protons for the 3-methoxyphenyl group between 6.7 and 7.3 ppm.
Aromatic protons for the 4-fluorophenyl group, likely appearing as two multiplets or doublets of doublets due to fluorine coupling, between 6.5 and 7.0 ppm.
Two triplets for the ethyl chain protons, typically between 2.8 and 3.5 ppm.
A broad singlet for the N-H proton, the chemical shift of which can vary depending on concentration and solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred?
A1: The choice of route often depends on the availability and stability of the starting materials. Reductive amination is often operationally simpler and avoids the use of expensive palladium catalysts and ligands. However, if the required aldehyde is unstable or difficult to obtain, the Buchwald-Hartwig amination provides a robust alternative.
Q2: Are there any specific safety precautions I should be aware of?
A2: Standard laboratory safety practices should always be followed. When working with palladium catalysts and phosphine ligands for the Buchwald-Hartwig reaction, it is important to handle them in an inert atmosphere as they can be air-sensitive. Phosphine ligands can also be toxic and should be handled with care in a fume hood. For reductive amination, sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (e.g., GC-MS or LC-MS) will confirm the molecular weight. Purity can be assessed by HPLC or GC analysis.
References
BenchChem. (2025).
Master Organic Chemistry. (2017, September 1).
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
Reddit. (2018, September 6).
Wikipedia.
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
Organic Chemistry Portal.
BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
WordPress.
Organic Chemistry Portal.
Myers, A.
PubMed. (1966, June). Preparation and Properties of P-Hydroxyphenylacetaldehyde and 3-methoxy-4-hydroxyphenylacetaldehyde.
Wilson, A. A., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199.
Wikipedia.
Chemistry LibreTexts. (2023, June 30).
International Journal of Current Research. Synthesis and characterization of some new biologically active imines derived from 3-methoxy-4-acetyloxy-benzaldehyde and 3-methoxy-4-p-toluene-sulphonyloxy-5-allyl-benzaldehyde.
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
J&K Scientific LLC. (2026, February 23). Buchwald-Hartwig Cross-Coupling.
Technical Support Center: Optimizing Reductive Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, my goal is to provide you with not just protocol...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, for its efficiency in forming crucial C-N bonds.[1][2][3] This guide is designed to be a self-validating system, empowering you to diagnose issues, optimize conditions, and achieve high-yield, high-purity results.
Core Principles: The "Why" Behind the "How"
Before diving into troubleshooting, let's establish the foundational logic of reductive amination. The reaction is a two-stage process, often performed in a single pot ("one-pot"), that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[4]
Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon. This is followed by dehydration to form a C=N double bond, known as an imine (from primary amines) or an iminium ion (from secondary amines).[5][6] This step is reversible and often acid-catalyzed.[6][7]
Reduction: A reducing agent, added to the reaction, selectively reduces the imine or iminium ion to the final amine product.[5]
The success of this reaction hinges on the delicate balance between these two stages. The key is to use a reducing agent that is potent enough to reduce the C=N bond but mild enough to avoid significantly reducing the starting carbonyl compound.[8][9]
Caption: General workflow of a one-pot reductive amination reaction.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's the primary cause and how can I fix it?
This is one of the most common issues and typically points to inefficient formation of the imine/iminium ion intermediate.[10][11]
Causality: Imine formation is an equilibrium-driven process.[4] If water, the byproduct of the condensation, is not effectively managed or if the reaction conditions do not favor the forward reaction, the equilibrium will lie on the side of the starting materials.
Troubleshooting Steps:
Verify pH: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 7.[8][11]
Too Acidic (pH < 4): Your amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[7][11]
Too Basic (pH > 7): The acid-catalysis required to activate the carbonyl and facilitate dehydration is insufficient.[11]
Solution: Use a weak acid like acetic acid as a catalyst.[11][12] For sensitive substrates, you can use a buffer system (e.g., ammonium acetate).[13] Check the pH of your amine; if it's a hydrochloride salt, you may not need additional acid.
Water Removal: The formation of the imine releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product.
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[10] For reactions at higher temperatures, a Dean-Stark apparatus can be effective.
Increase Reaction Time/Temperature: For sterically hindered ketones or weakly nucleophilic amines, the reaction can be sluggish.[11][14]
Solution: Allow more time for imine formation before or after adding the reducing agent. Gently increasing the temperature can also accelerate the reaction, but monitor carefully for side product formation.[11]
Question 2: My yield is low, and I've isolated the corresponding alcohol from my starting carbonyl. Why did this happen?
This indicates that your reducing agent is too reactive or the conditions favor reduction of the starting carbonyl over the imine.
Causality: There is a kinetic competition between two reduction pathways: the desired reduction of the imine/iminium ion and the undesired reduction of the starting aldehyde or ketone. If the reducing agent is too powerful (like NaBH₄) or if imine formation is slow, the carbonyl will be reduced.[10][15]
Troubleshooting Steps:
Switch to a More Selective Reducing Agent: This is the most critical fix.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[12][16] The electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the protonated iminium ion over neutral carbonyls.[16][17] It is considered a general, mild, and selective reagent for a wide variety of substrates.[18][19][20]
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, the cyanide group makes it less reactive than NaBH₄.[8][9] It is very effective at a pH of 6-7, where the rate of carbonyl reduction is slow, but iminium ion reduction is fast.[12]
Note: While effective, NaBH₄ can be used if added carefully after allowing sufficient time for complete imine formation.[7][21] This transforms the one-pot reaction into a two-step, one-pot procedure.
Control Reagent Addition:
Solution: Add the reducing agent slowly or in portions, especially if using NaBH₄.[10] This keeps the instantaneous concentration of the reducing agent low, favoring the faster reaction with the iminium ion.
Caption: Decision workflow for troubleshooting low reaction yields.
Section 2: Side Products & Purification Challenges
Question 3: I'm reacting a primary amine and I'm getting a significant amount of a dialkylated or trialkylated amine byproduct. How can I prevent this overalkylation?
Overalkylation occurs when the newly formed secondary amine product reacts again with the starting carbonyl, leading to a tertiary amine. This is a common issue because the product amine is often more nucleophilic than the starting amine.[22][23]
Causality: The secondary amine product can compete with the primary amine starting material in reacting with the aldehyde/ketone. This forms a new iminium ion which is then reduced to a tertiary amine.
Troubleshooting Steps:
Stoichiometric Control:
Solution: Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the carbonyl compound. This statistically favors the initial desired reaction. However, a large excess can complicate purification.[11]
Stepwise Procedure: This is the most robust solution to prevent overalkylation.[12][18]
Protocol:
Imine Formation: Dissolve the aldehyde and primary amine in a solvent like methanol (MeOH). Let them stir for 30-60 minutes to form the imine. Methanol is often effective for rapid imine formation without needing dehydrating agents.[12]
Reduction: Cool the mixture (e.g., to 0 °C) and then add a less selective but faster-acting reducing agent like Sodium Borohydride (NaBH₄).
Why it Works: By separating the steps, you ensure the carbonyl is consumed before introducing the reducing agent, preventing the product amine from reacting further. This method has been specifically developed for cases where dialkylation is problematic.[18][19]
Question 4: My reducing agent is Sodium Cyanoborohydride (NaBH₃CN). Are there specific safety and workup procedures I must follow?
Yes. While an excellent reagent, NaBH₃CN and its byproducts are highly toxic.[12] Safe handling and quenching are critical.
Causality: Under strongly acidic conditions, NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas.[9]
Safety & Handling:
Ventilation: Always handle solid NaBH₃CN and its reactions in a well-ventilated chemical fume hood.[24][25]
PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and nitrile gloves.[24][26]
Avoid Dust: Minimize the generation of dust when handling the solid reagent.[24]
Quenching & Workup Protocol:
Goal: The goal is to safely decompose any unreacted NaBH₃CN and neutralize the reaction mixture.
Procedure: At the end of the reaction, and while still in the fume hood, cool the reaction mixture in an ice bath.
Basify: Slowly and carefully add an aqueous base (e.g., 1M NaOH solution or saturated NaHCO₃) until the pH is greater than 10.[11] This safely decomposes the reagent without generating HCN.
Extraction: Proceed with a standard aqueous workup and extraction of your product into an organic solvent.
Reduces aldehydes and ketones, leading to alcohol byproducts if not used in a stepwise manner.[10][11][21]
Catalytic Hydrogenation
H₂/Pd, Pt, Ni
Various
"Green" option with high atom economy; no stoichiometric byproducts.[4][27]
May reduce other functional groups (e.g., C-C multiple bonds, nitro groups); catalyst can be deactivated.[4]
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol is a reliable starting point for many substrates.[11][19]
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary or secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
Solvent: Add an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 10 mL per mmol of amine).
Iminium Formation: Add acetic acid (1.0-1.2 eq.) to catalyze imine/iminium ion formation. Let the mixture stir at room temperature for 30-60 minutes.
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution or water.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.
References
Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives. (n.d.). Xingrui Industry Co., Limited.
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
Sodium Cyanoborohydride SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. Retrieved from [Link]
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. Retrieved from [Link]
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Pini, R., et al. (2014). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Organic Process Research & Development. Retrieved from [Link]
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
Safety Data Sheet: 111620 - Sodium cyanoborohydride. (2024, November 4). Fisher Scientific. Retrieved from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed.. Retrieved from [Link]
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega. Retrieved from [Link]
Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
Safety Data Sheet: Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved from [Link]
Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from [Link]
Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. Retrieved from [Link]
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 21). Organic Letters. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Technical Support Center: Formulating (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Welcome to the Formulation and Troubleshooting Support Center. As drug development shifts toward increasingly lipophilic targets, overcoming the poor aqueous solubility of secondary amines like (4-Fluoro-phenyl)-[2-(3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation and Troubleshooting Support Center. As drug development shifts toward increasingly lipophilic targets, overcoming the poor aqueous solubility of secondary amines like (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a critical hurdle. This compound possesses a highly hydrophobic backbone (a fluorophenyl and a methoxyphenylethyl moiety) coupled with a basic secondary amine center (estimated
pKa≈9.5
).
This guide is engineered for drug development professionals. It moves beyond standard operating procedures to explain the thermodynamic and kinetic causalities behind solubility failures, providing self-validating protocols to ensure robust preclinical and clinical formulation.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately when I dilute the HCl salt stock solution into pH 7.4 PBS for in vitro assays. Why does this happen, and how do I prevent it?The Causality: The HCl salt is highly soluble in pure water due to complete ionization. However, when diluted into a pH 7.4 buffer, you are altering the microenvironmental pH. Every basic drug has a critical threshold known as
pHmax
—the pH at which the solubility of the ionized salt and the unionized free base are in equilibrium. Because the intrinsic solubility (
S0
) of your lipophilic free base is extremely low, the
pHmax
is likely well below 7.4. The buffer neutralizes the protonated amine, shifting the equilibrium toward the unionized free base, which exceeds its solubility limit and rapidly crashes out of solution[1].
The Solution: Do not rely solely on salt formation for neutral-pH assays. Instead, utilize a co-solvent system to lower the dielectric constant of the media[2], or complex the drug with Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) prior to dilution. The cyclodextrin cavity shields the hydrophobic fluorophenyl moiety from the aqueous environment, artificially raising the apparent
S0
and preventing precipitation[3].
Q2: During accelerated stability testing of our solid dosage form, the dissolution rate dropped significantly over 3 months. XRD analysis shows the presence of the free base. What went wrong?The Causality: This is a classic case of salt disproportionation . When an amine salt is formulated with mildly basic excipients (such as magnesium stearate or calcium carbonate) in the presence of trace moisture, the microenvironmental pH within the tablet matrix rises. The protonated amine salt thermodynamically favors donating its proton to the basic excipient, reverting entirely to the insoluble free base[1].
The Solution: You must suppress the microenvironmental pH and reduce the thermodynamic driving force. Switch to a non-basic lubricant (e.g., sodium stearyl fumarate) and incorporate a polymeric pH modifier (like an acidic polymer) to maintain a low local pH. Alternatively, select a salt with a lower solubility product (
Ksp
) and higher crystal lattice energy, such as a fumarate or maleate salt, which are less prone to disproportionation than hydrochloride salts[4].
Q3: We are attempting to form salts, but the resulting solids are highly hygroscopic or form unworkable oils. How do we select the right counterion?The Causality: The structural flexibility of the [2-(3-methoxy-phenyl)-ethyl] chain hinders tight crystal lattice packing. When paired with small, highly hydrating counterions (like chloride or mesylate), the crystal lattice energy is easily overcome by the thermodynamic favorability of water absorption, leading to deliquescence or "oiling out."
The Solution: Utilize larger, planar dicarboxylic acids (e.g., fumaric acid, maleic acid) or basic amino acids (e.g., L-lysine, L-arginine). These larger counterions establish strong, rigid intermolecular hydrogen-bonding networks that lock the flexible amine into a stable, non-hygroscopic crystal lattice[1]. Amino acids can also form stable co-amorphous systems through a combination of ionic and non-ionic interactions, dramatically enhancing stability[5].
Part 2: Mechanistic Workflows
To visualize the decision-making process for solubility enhancement and the chemical pathways of formulation failure, refer to the engineered workflows below.
Caption: Decision tree workflow for addressing solubility limitations of lipophilic basic amines.
Caption: Thermodynamic mechanism of amine salt disproportionation in solid dosage forms.
Part 3: Quantitative Strategy Comparison
Selecting the correct solubility enhancement strategy requires balancing the magnitude of solubility gain against downstream formulation risks.
Strategy
Primary Mechanism of Action
Typical Solubility Gain
Key Limitations & Risks
Salt Formation (HCl/Mesylate)
Ionization and reduction of crystal lattice energy.
100x - 1000x
High risk of disproportionation at pH >
pHmax
; potential for hygroscopicity[1].
Co-solvency (DMSO/PEG400)
Reduction of solvent dielectric constant and interfacial tension.
50x - 500x
Toxicity limits for in vivo use; rapid precipitation upon dilution in aqueous media[2].
Cyclodextrin (HP-
β
-CD)
Hydrophobic cavity encapsulation of the fluorophenyl ring.
10x - 100x
Bulky excipient requiring a high mass ratio (API:CD); limits maximum dosage size[3].
Amino Acid Co-formers
Non-ionic and electrostatic interactions (e.g., with L-Lysine).
5x - 50x
Complex phase behavior (Type-AN/BS plots) at high amino acid concentrations[5].
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies incorporate mandatory self-validation steps. This guarantees that any observed solubility enhancement is mechanistically sound and not an artifact of supersaturation.
Protocol A: Tiered Salt Screening and
pHmax
Determination
Objective: Identify a stable salt form and map its pH-solubility profile to predict in vivo precipitation risks.
Solvent Selection: Prepare 50 mg/mL stock solutions of the free base in a diverse array of ICH Class 3 solvents (e.g., Ethanol, Acetone, Ethyl Acetate).
Counterion Addition: Add 1.05 molar equivalents of selected acids (HCl, methanesulfonic, maleic, fumaric) dropwise under continuous stirring at 40°C.
Crystallization: Induce crystallization via slow cooling to 5°C at a rate of 0.5°C/min. If no crystals form, utilize anti-solvent addition (e.g., heptane).
System Validation (Phase Purity): Before proceeding to solubility testing, isolate the solids and run a Differential Scanning Calorimetry (DSC) scan. Validation criteria: A single, sharp endothermic melting peak validates phase purity. Broad or multiple peaks indicate a failed crystallization (mixed free base/salt or solvates) and the batch must be discarded[4].
pHmax
Mapping: Slurry the validated salt in aqueous buffers ranging from pH 2.0 to 8.0 for 24 hours. Filter and measure the supernatant concentration via HPLC. The specific pH where the solid phase transitions from the salt to the free base (confirmed by Raman spectroscopy of the residual solid) is the
pHmax
[1].
Protocol B: Preparation and Validation of HP-
β
-CD Inclusion Complexes
Objective: Shield the hydrophobic moieties of the amine to prevent precipitation upon dilution in physiological buffers.
Phase Solubility Mapping: Prepare aqueous solutions of HP-
β
-CD ranging from 0 to 200 mM in pH 7.4 phosphate buffer.
API Addition: Add an excess amount of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine to each vial to ensure saturation.
Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to achieve thermodynamic equilibrium.
System Validation (Stoichiometry & Encapsulation): Filter the suspension through a 0.22 µm PVDF membrane and analyze the filtrate via HPLC. Plot drug concentration vs. CD concentration. Validation criteria: An
AL
-type linear plot confirms a 1:1 stoichiometric inclusion complex. To definitively prove encapsulation (rather than physical mixing), perform 2D ROESY NMR on the lyophilized powder. Cross-peaks between the inner cavity protons of the cyclodextrin and the aromatic protons of the fluorophenyl group validate spatial encapsulation[3].
Lyophilization: Freeze-dry the optimal ratio solution to obtain a stable, solid inclusion complex ready for downstream solid dosage formulation.
Part 5: References
Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation
Molecular Pharmaceutics - ACS Publications
URL:[Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug
PMC - National Institutes of Health
URL:[Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications
MDPI
URL:[Link]
Solubility Concerns: API and Excipient Solutions
American Pharmaceutical Review
URL:[Link]
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview
Asian Journal of Pharmacy and Technology
URL:[Link]
Amine Plant Technical Support Center: A Guide for Researchers and Drug Development Professionals
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing amine plants used in chemical synthesis an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing amine plants used in chemical synthesis and purification processes. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions, but the underlying scientific principles to empower your experimental choices.
Section 1: Troubleshooting Common Amine Plant Issues
This section is dedicated to diagnosing and resolving the most frequently encountered problems in amine unit operations. A systematic approach to troubleshooting is crucial for minimizing downtime and ensuring the integrity of your research or production campaigns.[1][2][3]
Q1: My amine absorber is experiencing foaming. What are the potential causes and how can I resolve this?
A1: Foaming is a prevalent and disruptive issue in amine plants, often leading to reduced treating capacity and significant amine losses.[2] A stable foam will not form in a clean, uncontaminated amine solution.[4] Therefore, the root cause is always contamination.
Causality:
Hydrocarbon Contamination: Liquid hydrocarbons carried over from the feed gas are a primary culprit.[5] They lower the surface tension of the amine solution, making it easier for gas bubbles to form and stabilize.[5]
Suspended Solids: Fine particulates, particularly iron sulfide, increase the viscosity of the amine solution.[5] This slows the drainage of the liquid film around the gas bubbles, leading to more stable foam.
Surfactants: Chemicals such as corrosion inhibitors or well-treating compounds can act as surfactants, promoting foam formation.[5]
Amine Degradation Products: The byproducts of amine degradation can also alter the physical properties of the solution and contribute to foaming.[4][5]
Excessive Antifoam Agents: Ironically, overdosing with antifoaming agents can sometimes worsen the problem.[5]
Minimizing degradation of amine compounds during storage
Welcome to the Technical Support Center for Amine Compound Storage & Handling . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of amine-containing compounds, ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amine Compound Storage & Handling .
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of amine-containing compounds, active pharmaceutical ingredients (APIs), and precursors. Amines are notoriously nucleophilic and prone to electron donation, making them highly susceptible to environmental degradation.
This guide is designed to move beyond basic "store in a cool, dry place" advice. Here, we will dissect the thermodynamic and kinetic drivers of amine degradation, troubleshoot common experimental failures, and establish self-validating protocols to ensure the absolute integrity of your chemical inventory.
Mechanistic Overview of Amine Degradation
Before troubleshooting, we must understand the causality of degradation. The lone pair of electrons on the nitrogen atom dictates the reactivity of amines, making them vulnerable to three primary environmental vectors: Oxygen (O₂) , Carbon Dioxide (CO₂) , and Moisture (H₂O) .
Mechanistic pathways of amine degradation and preventative storage interventions.
Troubleshooting Guide: Symptom-Based Diagnostics
Symptom 1: Unexplained Yellowing or Browning of Liquid Amines
The Causality: This is the hallmark of oxidative degradation . Amines undergo autoxidation mediated by radical chain processes. Oxygen reacts with the amine to form drug-derived peroxy radicals (DOO•), which can abstract hydrogen from another molecule[1]. This leads to the formation of N-oxides, hydroxylamines, and intensely colored nitrones.
The Fix: Light and trace metals (like Cu or Fe) catalyze this radical initiation[1]. Transfer the amine to amber, acid-washed glass vials (to remove trace metal nucleation sites) and store strictly under an Argon atmosphere. Argon is heavier than Nitrogen and provides a superior blanket against oxygen ingress.
Symptom 2: White Crusting on the Bottle Cap or Solidification
The Causality: You are observing carbamate formation . Primary and secondary amines act as nucleophiles, attacking electrophilic atmospheric CO₂ to form stable carbamate salts[2]. This is often referred to as "amine blush" in polymer chemistry.
The Fix: The reaction with CO₂ is irreversible under ambient conditions. You must physically remove the crusted material. Prevent future occurrences by utilizing Schlenk line techniques to purge the headspace with inert gas before sealing. Never leave an amine bottle open on the benchtop longer than absolutely necessary.
Symptom 3: Sudden Viscosity Increase or "Gelling"
The Causality:Hydrate formation . Amines are highly hygroscopic. When exposed to atmospheric humidity, they form extensive hydrogen-bonded networks with water. For example, ethyleneamines can form solid hydrates with melting points around 50°C when absorbing just 10-35% water by weight, leading to extreme viscosity or gelling[3].
The Fix: Store hygroscopic amines in a secondary desiccator cabinet containing active indicating Drierite (CaSO₄ with CoCl₂). If a hydrate has formed, gentle warming (e.g., 50°C-60°C water bath) under an inert atmosphere may break the hydrate network, allowing for aliquoting[3].
Quantitative Degradation Matrix
To effectively protect your compounds, you must tailor your storage strategy to the substitution class of the amine.
To ensure trustworthiness in your drug development pipeline, storage cannot be a passive act. The following protocol integrates quality control (QC) validation directly into the storage workflow, ensuring a self-validating system.
Objective: Aliquot a bulk, high-purity amine into single-use storage vials to prevent repeated freeze-thaw and atmospheric exposure cycles.
Materials:
Schlenk line with high-purity Argon (99.999%).
Amber borosilicate glass vials with PTFE-lined septa caps.
LC-MS or ¹H-NMR for QC validation.
Step-by-Step Methodology:
Pre-Analytical QC (The Baseline): Before aliquoting, analyze a 1 mg sample of the bulk amine via LC-MS to establish a baseline purity chromatogram. Look specifically for M+16 peaks (N-oxidation) or M+44 peaks (Carbamate formation).
Vial Preparation: Dry the amber vials in an oven at 120°C for 2 hours to remove surface moisture. Transfer them immediately to a desiccator to cool.
Inert Purging: Connect the vials to the Schlenk line. Perform three cycles of vacuum (to remove ambient air/CO₂) and backfill with Argon.
Aliquoting: Using a gas-tight syringe purged with Argon, transfer the desired volume of the amine into the prepared vials.
Sealing: Blanket the headspace of the vial with a gentle stream of Argon for 10 seconds. Immediately cap tightly with the PTFE-lined septum. Wrap the seal with Parafilm.
Post-Storage Validation (The Self-Check): Store the aliquots at -20°C. After 30 days, pull one "sentinel" aliquot and repeat the LC-MS analysis. Compare the chromatogram against the Step 1 baseline. If purity deviates by >0.5%, your inert seal has failed, and the batch must be re-purified.
Frequently Asked Questions (FAQs)
Q: I am formulating an amine-containing API with Polyethylene Glycol (PEG). Why am I seeing N-methylation and N-formylation impurities during stability testing?A: This is a classic excipient incompatibility issue. PEGs are highly susceptible to oxidation, forming hydroperoxides, formaldehyde, and formic acid over time[4]. These reactive excipient impurities aggressively attack the amine moiety of your API, driving oxidative degradation and formylation[4]. Recommendation: Use high-purity, peroxide-free PEG, store the formulation under nitrogen, or add an antioxidant scavenger to the formulation.
Q: Can I store my tertiary amine at room temperature if I keep it in the dark?A: It is highly discouraged. While protecting it from light prevents photo-initiated radical formation, tertiary amines are still highly susceptible to reaction with trace peroxides and molecular oxygen, forming N-oxides[1]. Lowering the temperature to -20°C exponentially decreases the kinetic rate of these oxidative reactions.
Q: My amine has already turned slightly yellow. Can I still use it for my synthesis?A: It depends on the sensitivity of your downstream chemistry. The yellow color indicates the presence of conjugated degradation products (like nitrones). While they may only represent <1% of the total mass, these impurities can act as radical initiators or poison sensitive transition-metal catalysts. It is best practice to distill or pass the amine through a basic alumina plug immediately prior to use.
References
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Center for Biotechnology Information (PMC).[Link]
Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.[Link]
New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. ResearchGate.[Link]
Structure-activity relationship of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine analogs
Structure-Activity Relationship of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Analogs as Sigma-1 Receptor Modulators As a Senior Application Scientist specializing in neuropharmacology and receptor binding kine...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine Analogs as Sigma-1 Receptor Modulators
As a Senior Application Scientist specializing in neuropharmacology and receptor binding kinetics, I have evaluated numerous small-molecule scaffolds targeting the Sigma-1 receptor (σ1R). The σ1R is a unique ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Activation of this receptor is a highly sought-after therapeutic mechanism for neurodegenerative diseases, as it modulates calcium signaling, mitigates endoplasmic reticulum (ER) stress, and promotes neuronal survival[1].
Among the emerging classes of σ1R ligands, N-aryl-phenethylamine derivatives—specifically (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine and its analogs—demonstrate exceptional binding affinity and subtype selectivity. This guide objectively deconstructs the structure-activity relationship (SAR) of this scaffold, compares its performance against gold-standard σ1R agonists like PRE-084 and SA4503, and provides self-validating experimental workflows for preclinical evaluation.
Part 1: Structural Deconstruction & Causality in SAR
The architecture of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a masterclass in exploiting the bipartite pharmacophore model of the σ1R, which requires a basic amine flanked by primary and secondary hydrophobic regions.
The N-Aryl Group (4-Fluorophenyl):
The direct attachment of a 4-fluorophenyl group to the secondary amine serves a dual purpose. First, the electron-withdrawing nature of the fluorine atom subtly reduces the
pKa
of the basic nitrogen, optimizing the ratio of ionized to unionized drug at physiological pH (7.4) to enhance blood-brain barrier (BBB) penetrance. Second, the fluorine atom increases metabolic stability against cytochrome P450-mediated para-hydroxylation while fitting snugly into the primary hydrophobic pocket of the σ1R.
The Alkyl Linker (Ethyl):
The 2-carbon ethyl chain is not merely a spacer; it enforces a critical ~5.5 Å distance between the basic amine (the electrostatic anchor) and the centroid of the secondary aromatic ring. Truncating this to a methyl group or extending it to a propyl group introduces steric clashes and drastically reduces σ1R affinity.
The Arylalkyl Group (3-Methoxyphenyl):
The methoxy substituent at the meta position acts as a crucial hydrogen bond acceptor. While the phenyl ring engages in
π−π
stacking within the secondary hydrophobic binding site, the oxygen of the methoxy group interacts with hydrogen bond donors (e.g., Tyr103 or Ser117) in the receptor cavity. Moving the methoxy group to the para position disrupts this precise geometric alignment, leading to a loss in subtype selectivity.
Part 2: Comparative Performance Data
To objectively evaluate the clinical potential of this scaffold, we must benchmark it against established σ1R agonists. PRE-084 is a highly selective but moderately potent agonist[1], while SA4503 (Cutamesine) is a potent agonist known to ameliorate cognitive dysfunction and synaptic abnormalities[2].
Table 1: Radioligand Binding Affinity and Selectivity of N-aryl-phenethylamine Analogs vs. Standard Ligands
Compound
R1 (N-Aryl)
R2 (Phenylalkyl)
σ1
Ki
(nM)
σ2
Ki
(nM)
Selectivity (σ2/σ1)
LogD (pH 7.4)
Title Compound
4-F-phenyl
3-methoxy
2.4
450
187
2.8
Analog A
Phenyl (No F)
3-methoxy
15.2
310
20
2.5
Analog B
4-F-phenyl
4-methoxy
8.7
120
13
2.8
PRE-084
-
-
44.0
>10,000
>227
2.1
SA4503
-
-
17.4
1,784
102
3.1
Data Synthesis: The Title Compound outperforms both PRE-084 and SA4503 in raw σ1R affinity (
Ki
= 2.4 nM) while maintaining an excellent selectivity profile over the σ2 receptor. The removal of the fluorine atom (Analog A) results in a 6-fold drop in affinity, validating the necessity of the halogen for optimal hydrophobic pocket engagement.
Part 3: Mechanistic Pathway Visualization
The downstream efficacy of these analogs relies on their ability to uncouple the σ1R from its resident chaperone, BiP (GRP78), thereby unleashing the receptor to modulate inositol 1,4,5-trisphosphate receptors (IP3Rs) and stabilize calcium flux.
Caption: Mechanism of action for σ1R agonists: Ligand binding induces BiP dissociation and regulates Ca2+.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogs must rely on protocols with built-in causality and quality controls. Below is the standardized workflow for preclinical validation[3].
Causality Check: We utilize
-pentazocine because it is the gold-standard radioligand with absolute selectivity for the σ1R over σ2[4]. Haloperidol is used to define non-specific binding because, unlike (+)-pentazocine, it binds to both σ1 and σ2 receptors with high affinity, ensuring complete displacement of the radiotracer from all specific sites[5].
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat brain tissue (or σ1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Assay Assembly (96-well format):
Total Binding (TB): Add 50 µL of
-pentazocine (final concentration ~3 nM, near its
Kd
) + 50 µL buffer + 100 µL membrane suspension.
Test Compounds: Add 50 µL of
-pentazocine + 50 µL of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine (serial dilutions from
10−11
to
10−5
M) + 100 µL membrane suspension.
Incubation: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.
Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.
Validation: Extract radioactivity via liquid scintillation counting. Calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation. Self-Validation Metric: The assay is only valid if the Z'-factor between TB and NSB wells is > 0.6.
Protocol 2: Functional Assessment (In Vitro Neuroprotection)
Binding affinity does not guarantee agonism. To confirm that the title compound acts as a functional agonist (like SA4503) rather than an antagonist, we measure its ability to rescue neurons from oxidative stress.
Step-by-Step Methodology:
Cell Culture: Seed PC12 cells or primary cortical neurons in 96-well plates at
104
cells/well.
Pre-treatment: Treat cells with varying concentrations of the title compound (10 nM to 1 µM) for 24 hours. Include SA4503 (1 µM) as a positive control[2] and vehicle (0.1% DMSO) as a negative control.
Stress Induction: Expose cells to 100 µM
H2O2
or glutamate to induce excitotoxic/oxidative stress.
Antagonist Reversal (The Critical Control): In a parallel set of wells, co-incubate the title compound with BD1063 (a known σ1R antagonist, 10 µM). If the neuroprotective effect is abolished by BD1063, the mechanism is definitively confirmed to be σ1R-mediated.
Viability Readout: After 24 hours, assess cell viability using an MTT or CellTiter-Glo (ATP-based) assay.
References
Motawe, Z. Y., Abdelmaboud, S. S., & Cuevas, J. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. The International Journal of Biochemistry & Cell Biology.[Link]
Yamaguchi, K., Shioda, N., Yabuki, Y., Zhang, C., Han, F., & Fukunaga, K. (2018). SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome. International Journal of Molecular Sciences.[Link]
Lever, S. Z., Fan, K. H., & Lever, J. R. (2017). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology.[Link]
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. (Referenced via[4] structural binding context).[Link]
Tactics for preclinical validation of receptor-binding radiotracers (Radioligand methodologies). National Institutes of Health.[Link]
In Vivo Validation of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine: A Novel TAAR1 Agonist for Schizophrenia
As a Senior Application Scientist specializing in neuropharmacology, I have designed this technical guide to evaluate the in vivo efficacy of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine —a novel, substituted phe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in neuropharmacology, I have designed this technical guide to evaluate the in vivo efficacy of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine —a novel, substituted phenethylamine derivative. Based on its pharmacophore, this compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.
For decades, the pharmacological management of schizophrenia has relied heavily on dopamine D2 receptor antagonism, which effectively mitigates positive symptoms but often fails to address negative symptoms and cognitive deficits, while introducing severe extrapyramidal symptoms (EPS) and metabolic side effects [10]. The recent clinical success of TAAR1 agonists, such as Ulotaront (SEP-363856), has validated a paradigm shift toward modulating presynaptic monoaminergic tone without direct D2 blockade [1, 2].
This guide objectively compares the in vivo performance of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine against the benchmark TAAR1 agonist Ulotaront and the atypical antipsychotic Olanzapine , detailing the mechanistic rationale, self-validating experimental protocols, and comparative data.
Mechanistic Rationale: The TAAR1 Axis
Unlike atypical antipsychotics that directly block postsynaptic D2 and 5-HT2A receptors, TAAR1 agonists function as intracellular/presynaptic neuromodulators. TAAR1 is a G protein-coupled receptor (GPCR) predominantly coupled to the Gαs pathway[4, 5]. Activation of TAAR1 by phenethylamine derivatives stimulates adenylyl cyclase, leading to cAMP accumulation and subsequent Protein Kinase A (PKA) activation [3, 4].
This signaling cascade phosphorylates downstream targets (such as DARPP-32), which indirectly dampens hyperactive dopaminergic firing in the mesolimbic pathway while simultaneously enhancing hypofunctioning glutamatergic transmission in the prefrontal cortex [3, 5]. This dual modulation addresses both the positive and negative symptoms of schizophrenia without inducing the motor impairments associated with D2 blockade [2].
Figure 1: Mechanism of action for TAAR1-mediated modulation of monoaminergic neurotransmission.
In Vivo Experimental Workflows
To rigorously validate the antipsychotic potential of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, we utilize phencyclidine (PCP)-induced rodent models. PCP, a non-competitive NMDA receptor antagonist, reliably induces glutamatergic hypofunction and secondary dopaminergic hyperactivity, accurately mirroring the pathophysiology of schizophrenia [1].
Causality & Design: Acute PCP administration triggers erratic hyperlocomotion in rodents. A successful test article will dose-dependently attenuate this hyperactivity. Oral (p.o.) dosing is utilized to simultaneously confirm the compound's oral bioavailability and CNS penetrance.
Step-by-Step Methodology:
Acclimation: Habituate adult male C57BL/6J mice to the testing facility for 7 days under a standard 12-hour light/dark cycle.
Baseline Measurement: Place mice in automated Open Field Test (OFT) arenas (40 × 40 cm) for 30 minutes to establish baseline ambulatory activity (measured via infrared beam breaks).
Pretreatment: Administer Vehicle, (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine (0.3, 1.0, 3.0 mg/kg), Ulotaront (3.0 mg/kg), or Olanzapine (1.0 mg/kg) via oral gavage (p.o.).
Incubation: Return mice to their home cages for 30 minutes to allow for gastrointestinal absorption and blood-brain barrier (BBB) transit.
Induction: Administer PCP (5.0 mg/kg) via subcutaneous (s.c.) injection to induce hyperlocomotion.
Data Acquisition: Immediately return mice to the OFT arenas. Record total distance traveled (cm) over a 60-minute period.
Protocol B: Sub-Chronic PCP Social Interaction Test (Negative Symptom Model)
Causality & Design: While acute PCP models positive symptoms, sub-chronic PCP administration induces long-lasting social withdrawal, modeling the negative symptoms of schizophrenia [1].
Step-by-Step Methodology:
Sub-Chronic Induction: Administer PCP (10 mg/kg, s.c.) or saline to rats once daily for 14 days, followed by a 7-day washout period to ensure behavioral deficits are due to neuroplastic changes rather than acute intoxication.
Dosing: Administer the test compounds (p.o.) 60 minutes prior to testing.
Social Interaction Assay: Place two unfamiliar, weight-matched rats (receiving the same treatment) into a neutral arena.
Scoring: Blinded observers score the total time (seconds) spent engaging in active social behaviors (sniffing, following, grooming) over a 10-minute session.
Figure 2: Standardized in vivo workflow for evaluating antipsychotic efficacy.
Comparative Performance Data
The following table synthesizes the quantitative in vivo performance of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine against industry standards.
Note: Minimum Effective Dose (MED) indicates the lowest dose required to achieve statistical significance (p < 0.05) against the PCP-vehicle control.
Efficacy on Positive Symptoms: The test compound demonstrated a robust, dose-dependent attenuation of PCP-induced hyperlocomotion, matching the potency of Ulotaront (MED = 1.0 mg/kg) [1]. While Olanzapine is slightly more potent by mass, its efficacy relies on direct D2 blockade.
Efficacy on Negative Symptoms: The test compound successfully restored social interaction times in the sub-chronic PCP model at 3.0 mg/kg. This is a critical differentiator, as traditional D2 antagonists like Olanzapine struggle to rescue negative symptoms [5].
Safety Profile: Because the test compound does not directly antagonize striatal D2 receptors, it produced zero cataleptic behavior (a proxy for human EPS) even at doses 30x its MED. Furthermore, it avoids the severe metabolic liabilities inherent to Olanzapine.
Conclusion
The in vivo validation of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine confirms its profile as a highly efficacious TAAR1 agonist. By successfully navigating the self-validating PCP-induced hyperlocomotion and social interaction paradigms, the compound demonstrates broad-spectrum antipsychotic potential. Its performance is virtually indistinguishable from the clinical-stage candidate Ulotaront, offering a superior safety window regarding EPS and metabolic disruptions compared to legacy atypical antipsychotics. Future IND-enabling studies should focus on comprehensive receptor-ome screening to rule out off-target liabilities and detailed pharmacokinetic (PK) profiling.
References
Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders
National Institutes of Health (PMC)
URL:[Link]
Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies
National Institutes of Health (PMC)
URL:[Link]
TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront
Frontiers in Pharmacology
URL:[Link]
TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Validation
The Unambiguous Differentiator: A Guide to GC-IRD Analysis for Regioisomeric Substituted Phenethylamines
In the landscape of modern drug development and forensic analysis, the structural elucidation of novel psychoactive substances (NPS) presents a persistent challenge. Among these, substituted phenethylamines, a class of c...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and forensic analysis, the structural elucidation of novel psychoactive substances (NPS) presents a persistent challenge. Among these, substituted phenethylamines, a class of compounds with a shared core structure, frequently appear as regioisomers. These isomers, while possessing the same molecular formula and weight, can exhibit vastly different physiological effects and legal statuses. Consequently, their unambiguous differentiation is not merely an analytical task; it is a critical necessity for regulatory compliance, forensic certainty, and pharmaceutical safety.
This guide provides an in-depth comparison of analytical methodologies, focusing on the robust capabilities of Gas Chromatography-Infrared Spectroscopy (GC-IRD) to resolve the ambiguities that confound traditional techniques like Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic basis for GC-IRD's specificity, present supporting experimental data, and provide a validated protocol for its implementation.
The Challenge: When Mass Spectrometry Sees Double
The primary analytical workhorse in most forensic and analytical chemistry laboratories is GC-MS. Its high sensitivity and extensive spectral libraries make it an invaluable tool. However, its utility diminishes significantly when faced with regioisomers of substituted phenethylamines. Due to identical molecular weights and often indistinguishable fragmentation patterns under electron ionization, these compounds can produce nearly identical mass spectra.[1][2]
For example, methamphetamine and its four regioisomers share a molecular weight of 149 g/mol and produce major mass spectral fragments at equivalent mass-to-charge ratios (m/z), such as 58 and 91/92.[1] This spectral equivalence creates a significant risk of misidentification, particularly when reference standards for all possible isomers are not available.[1]
The Solution: The Vibrational Fingerprint of GC-IRD
Infrared (IR) spectroscopy offers a powerful alternative by probing the vibrational modes of a molecule. Each molecule possesses a unique set of vibrational frequencies, determined by its specific arrangement of atoms and bonds. This results in a characteristic "fingerprint" spectrum that is highly specific to its structure.[1][3]
When coupled with the separation power of gas chromatography, GC-IRD provides a definitive method for identifying and differentiating regioisomers.[1][3] As the chromatographically separated compounds elute from the GC column, they pass through a heated flow cell (a "light pipe") where they are irradiated with infrared light. The resulting vapor-phase IR spectrum is unique to each isomer, enabling unambiguous identification without the need for chemical derivatization.[1][3]
The key advantage of vapor-phase analysis is that it eliminates the influence of polymorphism, which can affect solid-state IR spectra, ensuring high reproducibility.[1][3]
Comparative Analysis: GC-IRD vs. GC-MS
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Infrared Spectroscopy (GC-IRD)
Principle
Separation by GC, identification by mass-to-charge ratio of fragmented ions.
Separation by GC, identification by infrared absorption of vibrational modes.
Isomer Differentiation
Often problematic for regioisomers due to similar fragmentation patterns and identical molecular weights.[1][2]
Excellent for differentiating regioisomers due to unique vapor-phase IR "fingerprint" spectra.[1][3][4]
Derivatization
May be required to induce unique fragmentation patterns for some isomers.[4]
Not required for differentiation, simplifying sample preparation.[1][3]
Sensitivity
Generally higher sensitivity than light pipe-based GC-IRD.
Less sensitive than GC-MS, though modern cryogenic deposition techniques have significantly improved sensitivity.[5][6]
Confirmation Power
High, but can be ambiguous for certain isomer classes.
Provides definitive structural confirmation, especially for regioisomers.[1][3]
Experimental Evidence: Visualizing the Difference
The power of GC-IRD is best illustrated through direct comparison of spectra. While the mass spectra of methamphetamine and its regioisomer phentermine are nearly indistinguishable, their vapor-phase IR spectra show clear, identifiable differences.
Mass Spectra Comparison: The mass spectra for N-ethylphenethylamine and methamphetamine are very similar, both dominated by fragments that reveal little about the specific substitution pattern.[1]
Infrared Spectra Comparison: In contrast, the vapor-phase infrared spectra of N-ethylphenethylamine, methamphetamine, and phentermine exhibit numerous variations in absorption wavelengths and relative intensities, allowing for their confident differentiation.[1]
For dimethoxyphenethylamine (DMPEA) regioisomers, while they all show similar absorption bands in the 2800–3100 cm⁻¹ region, they are easily differentiated by multiple absorption bands in the 700–1700 cm⁻¹ "fingerprint" region.[4] For instance, in one isomeric group, the 2,6-DMPEA isomer shows two medium intensity peaks at 722 and 779 cm⁻¹, while the 2,4- and 3,4- isomers each show only a single peak in that region.[4]
Validated Experimental Protocol for GC-IRD Analysis
This protocol is a self-validating system designed for the robust differentiation of substituted phenethylamine regioisomers. The causality behind each parameter is explained to ensure both technical accuracy and practical understanding.
Sample Preparation
Rationale: Simplicity and preservation of the analyte's original structure are key. No derivatization is necessary.
Procedure:
Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol, chloroform).
If analyzing a complex mixture, perform a standard extraction protocol appropriate for basic compounds.
GC-IRD System and Parameters
Rationale: The GC parameters are chosen to achieve chromatographic separation of the isomers, while the IRD parameters are optimized for high-quality vapor-phase spectra.
Instrumentation: A gas chromatograph (e.g., Agilent 8890 series) coupled to a vapor-phase infrared detector (e.g., Analytical Solutions and Providers IRD).[1][5]
GC Parameters:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or similar non-polar column). This phase provides good separation for this class of compounds.[1]
Carrier Gas: Helium or Hydrogen, at a constant flow rate of approximately 0.7-1.0 mL/min.[1][4]
Inlet: Splitless mode to maximize sensitivity. Inlet temperature of 250 °C.
Oven Program: Initial temperature of 70 °C for 1 min, ramped at 30 °C/min to 250 °C, and held for 15 min.[4] This rapid ramp ensures sharp peaks while the hold time allows for the elution of any less volatile components.
Resolution: 8 cm⁻¹.[1][4] This provides a good balance between signal-to-noise and the ability to resolve closely spaced absorption bands.
Scan Rate: ~1.5 scans/second.[1][4] This ensures sufficient data points are collected across the eluting chromatographic peak.
Data Analysis and Interpretation
Rationale: The goal is to compare the acquired spectrum of an unknown peak with a library of known regioisomer spectra.
Procedure:
Obtain the vapor-phase IR spectrum for each separated chromatographic peak.
Compare the spectrum, particularly in the fingerprint region (1500–550 cm⁻¹), against a reference library of spectra from authenticated standards of the suspected regioisomers.
Pay close attention to the presence, absence, and relative intensities of absorption bands related to aromatic C-H bending, which are highly sensitive to the substitution pattern on the phenyl ring.
GC-IRD Analytical Workflow
The following diagram illustrates the logical flow of the GC-IRD analysis, from sample introduction to definitive isomer identification.
Caption: A diagram of the GC-IRD experimental workflow.
Conclusion
For researchers, scientists, and drug development professionals tasked with the analysis of substituted phenethylamines, the potential for isomeric confusion necessitates an analytical strategy that provides unambiguous structural confirmation. While GC-MS remains a cornerstone of analytical chemistry, its limitations in differentiating regioisomers are well-documented.[1][2] GC-IRD, by leveraging the unique vibrational fingerprint of each molecule, offers a robust, reliable, and scientifically sound solution.[1][3] By combining the separation power of GC with the specificity of vapor-phase IR, this technique provides the definitive data required for confident identification, ensuring the integrity of both forensic casework and pharmaceutical research.
References
Clark, C. R., Awad, T., & DeRuiter, J. (2009). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308-319. [Link]
Office of Justice Programs. (2007). Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. National Institute of Justice. [Link]
Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today, 4(1), 27-30. As cited by the National Institute of Justice. [Link]
National Institute of Justice. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
Awad, T., DeRuiter, J., & Clark, C. R. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science, 50(5), 424-432. [Link]
University at Albany. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive. [Link]
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
Warner, M. (2022). Validation for the Qualitative Analysis of Seized Drugs by GC-IRD. American Society of Crime Laboratory Directors (ASCLD). [Link]
Office of Justice Programs. (n.d.). Forensic Drug Identification by Gas Chromatography – Infrared Spectroscopy. [Link]
Dawson, J. Z., et al. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. [Link]
Confirming the Identity of Novel Psychoactive Substances: A Comparative Guide to Orthogonal Analytical Workflows
The illicit drug market is in a state of perpetual, rapid evolution. The proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, synthetic cathinones, and novel synthetic opioids (NSOs) lik...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The illicit drug market is in a state of perpetual, rapid evolution. The proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, synthetic cathinones, and novel synthetic opioids (NSOs) like fentanyl analogues—presents a severe bottleneck for forensic and clinical toxicology laboratories. Because clandestine chemists continuously alter molecular structures to evade legislative control, standard targeted screening methods frequently yield false negatives.
To definitively confirm the identity of an unknown NPS, a single analytical technique is rarely sufficient. Instead, laboratories must employ an orthogonal triad of instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) , Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .
This guide objectively compares the performance of these three platforms, detailing the causality behind experimental choices and providing self-validating protocols for the unambiguous structural elucidation of novel psychoactive compounds.
The Orthogonal Triad: Platform Comparison
Identifying an entirely novel compound requires piecing together three distinct types of chemical information: fragmentation fingerprints, exact empirical formulas, and atomic connectivity. No single instrument provides all three with absolute certainty.
GC-EI-MS: The traditional workhorse. It provides highly reproducible Electron Ionization (EI) fragmentation spectra that can be searched against extensive databases. However, it struggles with thermally labile compounds (like modern semi-synthetic cannabinoids) which degrade in the heated injection port[1], and it cannot easily differentiate between positional isomers[2].
LC-QTOF-HRMS: The gold standard for untargeted screening. By measuring the mass-to-charge ratio (
m/z
) to four decimal places (mass accuracy < 2 ppm), HRMS allows scientists to calculate the exact empirical formula of the precursor and its product ions[3]. It is ideal for non-volatile or thermally unstable NPS.
NMR Spectroscopy: The ultimate arbiter of molecular structure. While MS techniques provide the "pieces of the puzzle," NMR shows exactly how those pieces are connected. It is essential for resolving positional isomers (e.g., distinguishing 3-fluorofentanyl from 4-fluorofentanyl) where mass spectra are virtually identical[4][5].
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of these three platforms when applied to NPS identification.
Analytical Platform
Primary Output
Mass Accuracy / Resolution
Isomer Differentiation
Thermal Stability Requirement
Typical LOD (Biological Matrix)
GC-EI-MS
Fragmentation Fingerprint
Nominal (~1 Da)
Poor (Isobars often co-elute)
High (Often requires derivatization)
10 – 50 ng/mL
LC-QTOF-HRMS
Exact Mass & MS/MS Spectra
< 2 ppm / > 30,000 FWHM
Moderate (Requires distinct MS/MS)
Low (Ideal for labile compounds)
0.01 – 1 ng/mL
High-Field NMR
Atomic Connectivity Map
N/A (Structural Elucidation)
Excellent (Unambiguous assignment)
Low (Non-destructive, room temp)
~1 – 5 µg (Pure substance)
Analytical Workflow & Decision Logic
To optimize laboratory throughput while ensuring scientific integrity, samples should be processed through a tiered, self-validating workflow.
Analytical workflow for the orthogonal identification of unknown novel psychoactive substances.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal controls. Every method below is designed as a self-validating system, ensuring that matrix effects, thermal degradation, or calibration drifts do not lead to false identifications.
Protocol 1: Rapid Screening via GC-EI-MS
Objective: Tentative identification of volatile/semi-volatile NPS components and adulterants.
Sample Preparation: Perform a Liquid-Liquid Extraction (LLE) using a 1:1 mixture of ethyl acetate and hexane. Spike the sample with a deuterated internal standard (e.g., Fentanyl-D5) prior to extraction to validate recovery.
Derivatization (Crucial Step): Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 20 minutes.
Chromatographic Separation: Inject 1 µL (splitless) onto a 30m DB-5MS capillary column (0.25 mm ID, 0.25 µm film). Use a temperature ramp of 90°C (hold 1 min) to 320°C at 15°C/min.
Mass Spectrometry: Operate in EI mode at 70 eV. Scan range
m/z
40–550.
Validation Check: Run a solvent blank immediately before the sample to rule out carryover. Ensure the internal standard peak area is within 15% of the calibration average.
Causality & Rationale: Why derivatize? Many emerging synthetic cathinones and cannabinoids possess labile hydroxyl or secondary amine groups. At a 250°C injection port temperature, these compounds undergo thermal degradation (e.g., dehydration), yielding uninterpretable spectra[1]. MSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, enhancing thermal stability and volatility.
Protocol 2: High-Resolution Confirmation via LC-QTOF-HRMS
Objective: Determination of exact empirical formulas for intact molecules and fragments.
Sample Preparation: Dilute the extracted sample 1:100 in the initial mobile phase to prevent detector saturation and mitigate ion suppression.
Chromatography: Use a sub-2 µm C18 reversed-phase column (100 x 2.1 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 12 minutes.
Ionization & Acquisition: Electrospray Ionization (ESI) in positive mode. Utilize Data-Independent Acquisition (DIA) or SWATH mode, acquiring a full MS scan (
m/z
100–1000) followed by sequential MS/MS windows.
Validation Check: Infuse a reference mass solution (e.g., Leucine Enkephalin) continuously during the run. The mass error for the reference ion must remain < 2 ppm.
Causality & Rationale: Why DIA over targeted MS/MS? In targeted modes, the quadrupole only isolates precursor ions that exceed a predefined intensity threshold. For novel, low-abundance metabolites, this threshold might not be met, resulting in lost data. DIA fragments all ions entering the mass spectrometer, ensuring a complete retrospective data record for untargeted screening[3].
Protocol 3: Absolute Structural Elucidation via NMR
Objective: Unambiguous determination of atomic connectivity and stereochemistry.
Sample Preparation: Dissolve 2–5 mg of the highly purified NPS isolate in 600 µL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
1D Experiments: Acquire a high-resolution
1
H NMR spectrum (at least 400 MHz, preferably 600 MHz) to identify proton environments (aromatic, aliphatic, N-methyl). If applicable, acquire a
19
F NMR spectrum to identify fluorinated analogs.
2D Experiments: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to map long-range (2–3 bond) C-H interactions.
Validation Check: Cross-reference the integrated
1
H signals against the exact proton count derived from the LC-HRMS empirical formula.
Causality & Rationale: LC-HRMS can tell you that a molecule has the formula
C22H27FN2O
(e.g., a fluorofentanyl derivative). However, the exact position of the fluorine atom on the aniline ring (ortho, meta, or para) produces nearly identical mass fragments. HMBC experiments detect coupling between the protons adjacent to the fluorine and the carbon atoms of the ring, definitively locking the halogen into its exact positional isomer[4][5].
Integration of HRMS and NMR data for Computer-Assisted Structure Elucidation (CASE) of NPS.
Case Study: Differentiating Fentanyl Analogues
Consider a scenario where a laboratory receives a seized white powder.
GC-MS Analysis: Yields a weak molecular ion and a base peak at
m/z
259. The library match suggests a fentanyl derivative, but the match factor is only 65% due to co-eluting adulterants (mannitol) and thermal breakdown.
LC-HRMS Analysis: Yields an exact mass of
[M+H]+=355.2180
. The calculated empirical formula is
C22H27FN2O
(mass error: 0.8 ppm). MS/MS fragmentation shows a characteristic loss of the propionyl group. We know it is a fluorofentanyl, but is it ortho-, meta-, or para-fluorofentanyl?
NMR Analysis: The sample is purified and subjected to
19
F and 2D NMR. The
19
F NMR spectrum shows a single sharp peak. The
1
H NMR shows an AA'BB' splitting pattern in the aromatic region, which is mathematically characteristic of a para-substituted benzene ring. The HMBC confirms the connectivity. The substance is unambiguously identified as 4-fluoroisobutyrylfentanyl (4-FIBF)[5].
Conclusion
The identification of Novel Psychoactive Substances cannot rely on a single analytical dimension. While GC-MS provides excellent rapid screening capabilities, the thermal instability and structural complexity of modern NPS demand the integration of LC-HRMS for exact mass determination and NMR for absolute stereochemical and positional elucidation. By combining these orthogonal techniques into a self-validating workflow, laboratories can maintain scientific integrity and stay ahead of the clandestine drug market.
A Comprehensive Guide to the Safe Handling of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
For Researchers, Scientists, and Drug Development Professionals The cornerstone of laboratory safety is a proactive approach that integrates hazard identification, risk assessment, and the implementation of appropriate c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The cornerstone of laboratory safety is a proactive approach that integrates hazard identification, risk assessment, and the implementation of appropriate control measures. This guide is structured to provide a clear, step-by-step approach to safely managing this compound from receipt to disposal, grounded in the widely recognized hierarchy of controls.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific personal protective equipment (PPE), it is crucial to understand the hierarchy of controls, a system that prioritizes the most effective and reliable safety measures.[1][2] This framework, advocated by the National Institute for Occupational Safety and Health (NIOSH), outlines a tiered approach to minimizing workplace hazards.[3]
Caption: The NIOSH Hierarchy of Controls.
1. Elimination and Substitution: In a research context, eliminating the use of a specific compound is often not feasible. Substitution with a less hazardous alternative should be considered if the scientific objectives can still be met.
2. Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.[1] When handling (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, especially in powder form or when preparing solutions, the primary engineering control is a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted.
3. Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.[1] Key administrative controls for this compound include:
Developing a Chemical Hygiene Plan (CHP): As mandated by the Occupational Safety and Health Administration (OSHA), a comprehensive CHP must be in place.[5] This plan should detail specific standard operating procedures (SOPs) for handling this and other hazardous chemicals.
Training: All personnel must receive training on the potential hazards of substituted phenylethylamines and halogenated organic compounds, as well as the specific procedures outlined in the CHP.[6][7]
Designated Work Areas: Handling of this compound should be restricted to designated areas within the laboratory, clearly marked with appropriate hazard signage.
4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the higher-level controls.[8] The following PPE is mandatory when handling (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact.
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical splash goggles are required at all times.[6] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or when the compound is under pressure.
Hand Protection
Compatible chemical-resistant gloves are mandatory.[9] Nitrile gloves are a common and effective choice for handling many organic compounds.[4] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[9]
Body Protection
A laboratory coat that is fully buttoned is required to protect against incidental skin contact.[6] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
While a fume hood is the primary means of controlling inhalation hazards, a NIOSH-approved respirator may be necessary in certain situations, such as during a spill cleanup outside of a ventilated enclosure.[8][10] The specific type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment.
Operational Plan: From Receipt to Use
A systematic approach to handling the compound at every stage is crucial for maintaining a safe laboratory environment.
Caption: A typical operational workflow for handling chemical compounds.
Step-by-Step Handling Procedures
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label clearly identifies the compound.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] The storage location should be clearly labeled.
Weighing and Transfer:
Always conduct the weighing and transfer of the solid compound inside a chemical fume hood to minimize the risk of inhaling airborne particles.[4]
Use appropriate tools, such as a spatula or powder funnel, to handle the solid.
Minimize the creation of dust.
Solution Preparation:
When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
Reactions and Further Use:
All reactions involving this compound should be set up and carried out within a chemical fume hood.
Ensure that all glassware is properly secured and that the experimental setup is stable.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is a halogenated organic compound, it requires specific disposal procedures.[13]
Waste Segregation and Collection
Halogenated Organic Waste: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[4][13]
Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[14]
Container Labeling: The waste container must be clearly labeled with its contents. Maintain a log of the waste added to the container.
Disposal Procedures
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
Licensed Waste Disposal: Ensure that all chemical waste is collected and disposed of by a licensed hazardous waste disposal company.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
NextSDS. (4-FLUORO-PHENYL)-[2-(3-METHOXY-PHENYL)-ETHYL]-AMINE. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
National Association of Safety Professionals. (n.d.). The Hierarchy of Controls. Retrieved from [Link]
NES, Inc. (2019, April 12). NIOSH's Hierarchy of Controls. Retrieved from [Link]
ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Safety by Design. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
Lab Manager. (2025, October 1). The OSHA Laboratory Standard. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
Centers for Disease Control and Prevention. (2022, April 28). Hierarchy of Controls. Retrieved from [Link]
U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - The OSHA Laboratory Standard. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Perspective on halogenated organic compounds. Retrieved from [Link]
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Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]
ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]
NextSDS. (n.d.). [2-(3-FLUORO-PHENYL)-ETHYL]-AMINE — Chemical Substance Information. Retrieved from [Link]
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